Product packaging for 2-(benzylamino)cyclopentan-1-ol(Cat. No.:CAS No. 1107692-45-4)

2-(benzylamino)cyclopentan-1-ol

Cat. No.: B6267802
CAS No.: 1107692-45-4
M. Wt: 191.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)cyclopentan-1-ol, specifically the (1S,2S)-enantiomer (CAS 68327-02-6), is a chiral cyclic β-amino alcohol that serves as a valuable building block and chiral inducer in organic synthesis and asymmetric catalysis . Its structure features a benzylamino group and a hydroxyl group in a trans configuration on a conformationally rigid cyclopentane ring . This rigidity is a critical asset in asymmetric catalysis, as it minimizes the number of possible transition states during a reaction, leading to a more predictable and high stereochemical outcome . The well-defined scaffold creates a precise chiral environment when the molecule coordinates to a metal center, allowing for efficient transfer of chirality and resulting in high enantioselectivity . This compound is part of the important class of β-amino alcohols, which are instrumental in the development of advanced catalytic methodologies, moving beyond traditional stoichiometric chiral auxiliaries to more efficient catalytic systems . The compound is closely related to the benzylamine class of compounds, which are common precursors in the industrial production of many pharmaceuticals . As a specialty chemical, this product is intended for research applications in method development and catalysis. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1107692-45-4

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

91

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of (1R,2S)-2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of (1R,2S)-2-(benzylamino)cyclopentan-1-ol, a chiral β-amino alcohol. This compound is a valuable building block in asymmetric synthesis, often employed as a chiral auxiliary or ligand due to the rigid conformational structure imparted by its cyclopentane backbone.[1] The synthetic strategy focuses on the preparation of a racemic precursor followed by classical resolution to obtain the desired enantiomer.

Core Synthetic Strategy

The most common and effective method for synthesizing enantiomerically pure (1R,2S)-2-(benzylamino)cyclopentan-1-ol involves a two-stage process:

  • Synthesis of Racemic trans-2-(benzylamino)cyclopentan-1-ol: This precursor is synthesized through the nucleophilic ring-opening of cyclopentene oxide with benzylamine.[1] This reaction, a classic example of epoxide aminolysis, results in a racemic mixture of the trans diastereomer.

  • Optical Resolution: The racemic mixture is then resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as R-(-)-mandelic acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[2]

  • Liberation of the Enantiopure Amine: The desired diastereomeric salt is isolated and treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (1R,2S)-2-(benzylamino)cyclopentan-1-ol.[1]

Synthetic Workflow

The overall synthetic process can be visualized as a straightforward, multi-step workflow.

SynthesisWorkflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Optical Resolution cluster_2 Stage 3: Liberation of Final Product Start Cyclopentene Oxide & Benzylamine Reaction1 Aminolysis (Ring Opening) Start->Reaction1 Product1 Racemic trans-2-(benzylamino)cyclopentan-1-ol Reaction1->Product1 Input2 Racemic Mixture Product1->Input2 Reaction2 Diastereomeric Salt Formation Input2->Reaction2 Reagent2 R-(-)-Mandelic Acid Reagent2->Reaction2 Separation Fractional Crystallization Reaction2->Separation Salt Diastereomeric Salt ((1R,2S)-amine • (R)-acid) Separation->Salt Input3 Isolated Diastereomeric Salt Salt->Input3 Reaction3 Base Treatment (Liberation) Input3->Reaction3 Reagent3 Aqueous Base (e.g., KOH) Reagent3->Reaction3 FinalProduct (1R,2S)-2-(benzylamino)cyclopentan-1-ol Reaction3->FinalProduct

Caption: Synthetic workflow for (1R,2S)-2-(benzylamino)cyclopentan-1-ol.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of trans-2-(benzylamino)cycloalkan-1-ols via aminolysis and subsequent resolution. The data presented is based on a highly analogous and well-documented procedure for the cyclohexanol derivative, which is expected to be a strong predictor for the cyclopentanol system.[3]

StepProductTypical YieldEnantiomeric Excess (e.e.)Reference
1. Aminolysis of Cycloalkene OxideRacemic trans-2-(benzylamino)cycloalkan-1-ol~99%N/A (Racemic)[3]
2. Resolution & Liberation (from 0.5 equiv of resolving agent)Enantiopure trans-2-(benzylamino)cycloalkan-1-ol90-93%>99%[3]

Experimental Protocols

The following protocols are adapted from a validated procedure for a closely related cyclohexanol analog and are presented for the synthesis of the title compound.[3]

Protocol 1: Synthesis of Racemic trans-2-(benzylamino)cyclopentan-1-ol

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Dichloromethane (DCM)

  • Autoclave with glass insert

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 400 mL glass insert for an autoclave, combine cyclopentene oxide (1.1 equivalents) and benzylamine (1.0 equivalent). Add a magnetic stir bar.

  • Reaction Conditions: Seal the autoclave, flush with nitrogen, and place the sealed vessel in a preheated oven at 250 °C for 6 hours.

  • Work-up: After cooling to ambient temperature, dilute the reaction mixture with 60 mL of dichloromethane and transfer to a 1 L round-bottomed flask.

  • Purification: Rinse the glass insert with additional dichloromethane (3 x 50 mL). Combine the organic phases and concentrate using a rotary evaporator.

  • Final Product: Remove any residual starting material under high vacuum (e.g., 1 mmHg) at room temperature for approximately 12 hours to yield the racemic amino alcohol as a solid, which can be used in the next step without further purification.

Protocol 2: Optical Resolution and Liberation of (1R,2S)-2-(benzylamino)cyclopentan-1-ol

Materials:

  • Racemic trans-2-(benzylamino)cyclopentan-1-ol

  • R-(-)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 5 N)

  • Toluene

  • Aqueous potassium hydroxide (KOH) solution

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

Part A: Diastereomeric Salt Formation

  • Dissolution: In a 1 L round-bottomed flask, dissolve racemic trans-2-(benzylamino)cyclopentan-1-ol (1.0 equivalent) in ethyl acetate.

  • Addition of Resolving Agent: In a separate flask, prepare a solution of R-(-)-mandelic acid (0.5 equivalents) in a mixture of ethyl acetate and diethyl ether.

  • Crystallization: Add the mandelic acid solution to the solution of the racemic amine. Stir the mixture. The diastereomeric salt of (1R,2S)-2-(benzylamino)cyclopentan-1-ol with R-(-)-mandelic acid will preferentially precipitate.

  • Isolation: Collect the precipitated solid by suction filtration. Wash the solid with ethyl acetate, followed by diethyl ether, and dry under vacuum.

Part B: Liberation of the Free Amine

  • Suspension: Suspend the purified diastereomeric salt in a mixture of toluene and an aqueous potassium hydroxide solution.[1]

  • Neutralization: Stir the mixture. The base will neutralize the mandelic acid, forming a water-soluble salt, and liberate the free amino alcohol into the organic toluene layer.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically pure (1R,2S)-2-(benzylamino)cyclopentan-1-ol.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure, stereochemistry, synthesis, and characterization of 2-(benzylamino)cyclopentan-1-ol. This chiral β-amino alcohol is a valuable building block in asymmetric synthesis, often utilized as a chiral ligand or auxiliary. This document outlines the key stereoisomers, provides available physicochemical and spectroscopic data, and details experimental protocols for the synthesis of the trans-isomers and the resolution of the racemic mixture.

Introduction

This compound is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a benzylamino group on adjacent carbon atoms. The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to four possible stereoisomers: two pairs of enantiomers, one with a trans configuration and the other with a cis configuration. The rigid cyclic structure and the defined spatial arrangement of the functional groups make these compounds, particularly the trans-isomers, effective in inducing stereoselectivity in chemical reactions.[1]

Structure and Stereochemistry

The four stereoisomers of this compound are:

  • (1R,2R)-2-(benzylamino)cyclopentan-1-ol (trans)

  • (1S,2S)-2-(benzylamino)cyclopentan-1-ol (trans)

  • (1R,2S)-2-(benzylamino)cyclopentan-1-ol (cis)

  • (1S,2R)-2-(benzylamino)cyclopentan-1-ol (cis)

The trans-isomers have the hydroxyl and benzylamino groups on opposite sides of the cyclopentane ring, while in the cis-isomers, these groups are on the same side. The enantiomeric pairs, (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R), are non-superimposable mirror images of each other.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(1S,2S)-trans(1R,2R)-transcis (racemic)
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol 191.27 g/mol
Melting Point 79 °CData not availableData not available
Boiling Point Data not availableData not availableData not available
Optical Rotation Data not availableData not availableNot applicable
CAS Number 68327-02-61033605-25-2Data not available

Table 2: Spectroscopic Data for this compound Stereoisomers

SpectrumIsomerData
¹H NMR trans (racemic)Data not available
cis (racemic)Data not available
¹³C NMR trans (racemic)Data not available
cis (racemic)Data not available
FTIR (cm⁻¹) trans (racemic)Data not available
cis (racemic)Data not available

Note: The lack of specific spectroscopic data in public sources prevents a detailed comparative analysis.

Experimental Protocols

Synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol

The most common method for the synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol is the aminolysis of cyclopentene oxide with benzylamine.

Reaction:

Cyclopentene oxide + Benzylamine → rac-trans-2-(benzylamino)cyclopentan-1-ol

Detailed Protocol:

  • To a solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 eq).

  • The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure racemic trans-2-(benzylamino)cyclopentan-1-ol.

Synthesis of cis-2-(benzylamino)cyclopentan-1-ol
Resolution of racemic trans-2-(benzylamino)cyclopentan-1-ol

The separation of the enantiomers of rac-trans-2-(benzylamino)cyclopentan-1-ol can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (+)- or (-)-mandelic acid.[1]

Detailed Protocol:

  • Dissolve racemic trans-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid (1.0 eq), in the same hot solvent.

  • Slowly add the resolving agent solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts. The diastereomeric salt of one enantiomer is typically less soluble and will precipitate out.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • The enantiomerically enriched amino alcohol can be recovered by treating the diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the mandelic acid, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The mother liquor, which is enriched in the other diastereomer, can be treated in a similar manner with the opposite enantiomer of the resolving agent to isolate the other enantiomer of the amino alcohol.

  • The optical purity of the resolved enantiomers should be determined using a suitable method, such as chiral HPLC or by measuring the specific rotation.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and resolution of trans-2-(benzylamino)cyclopentan-1-ol.

Synthesis_and_Resolution cluster_synthesis Synthesis of Racemic trans-Isomer cluster_resolution Resolution of Enantiomers cyclopentene_oxide Cyclopentene Oxide reaction Aminolysis cyclopentene_oxide->reaction benzylamine Benzylamine benzylamine->reaction racemic_trans rac-trans-2-(benzylamino)cyclopentan-1-ol reaction->racemic_trans fractional_crystallization Fractional Crystallization racemic_trans->fractional_crystallization chiral_acid (R)-(-)-Mandelic Acid chiral_acid->fractional_crystallization diastereomeric_salts Diastereomeric Salts fractional_crystallization->diastereomeric_salts separation Separation & Basification diastereomeric_salts->separation enantiomer_1 (1R,2R)-trans-isomer separation->enantiomer_1 enantiomer_2 (1S,2S)-trans-isomer separation->enantiomer_2

Caption: Workflow for the synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol and its subsequent resolution into individual enantiomers.

Conclusion

This compound, particularly its trans-stereoisomers, are important chiral building blocks in organic synthesis. While methods for the synthesis and resolution of the trans-isomers are established, a comprehensive characterization of all four stereoisomers remains to be fully documented in publicly available literature. Further research to elucidate the specific properties and spectroscopic data of the cis-isomers would be beneficial for their potential application in asymmetric synthesis and drug development.

References

physical and chemical properties of 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(benzylamino)cyclopentan-1-ol. This chiral β-amino alcohol is a valuable building block in asymmetric synthesis, particularly as a precursor to chiral ligands for transition metal-catalyzed reactions.

Physical and Chemical Properties

This compound is a solid, white crystalline compound at room temperature. Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
Melting Point 79 °C[3]
Boiling Point Predicted to be >300 °C (based on similar structures)[4]
CAS Number 68327-00-4 (racemic), 68327-02-6 ((1S,2S)-enantiomer)[2][5]
Appearance White solid[3]
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, THF), poorly soluble in water.[4]
Storage Temperature 2-8°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include multiplets for the cyclopentane ring protons, a singlet or multiplet for the benzylic methylene (CH₂) protons, aromatic protons from the benzyl group, and broad singlets for the hydroxyl (-OH) and amine (-NH) protons. The chemical shifts and coupling constants of the protons on the cyclopentane ring would be indicative of their relative stereochemistry (cis or trans).

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclopentane ring, the benzylic methylene carbon, and the aromatic carbons of the benzyl group. The chemical shifts of the carbons bearing the hydroxyl and amino groups would be characteristic.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • A band in the region of 3400-3300 cm⁻¹ for the N-H stretching of the secondary amine.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 3100-2850 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

  • C-O and C-N stretching vibrations in the fingerprint region (below 1400 cm⁻¹).

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol via Aminolysis of Cyclopentene Oxide

This method involves the nucleophilic ring-opening of cyclopentene oxide with benzylamine.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentene oxide (1.0 eq) and benzylamine (1.1 eq).

  • The reaction can be carried out neat or in a suitable solvent such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Aminolysis cyclopentene_oxide Cyclopentene Oxide reaction_mixture Reaction Mixture (Neat or in Solvent) cyclopentene_oxide->reaction_mixture benzylamine Benzylamine benzylamine->reaction_mixture reflux Reflux reaction_mixture->reflux cooling Cooling reflux->cooling purification Purification (Chromatography or Recrystallization) cooling->purification product racemic trans-2-(Benzylamino)cyclopentan-1-ol purification->product Synthesis_Reductive_Amination hydroxycyclopentanone 2-Hydroxycyclopentanone imine_formation Imine Formation (in Methanol) hydroxycyclopentanone->imine_formation benzylamine Benzylamine benzylamine->imine_formation reduction Reduction (NaBH4) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography) workup->purification product racemic trans-2-(Benzylamino)cyclopentan-1-ol purification->product Optical_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Liberation of Enantiomer racemic_mixture Racemic trans-2-(benzylamino)cyclopentan-1-ol dissolution Dissolution (e.g., Isopropanol) racemic_mixture->dissolution mandelic_acid (R)-(-)-Mandelic Acid mandelic_acid->dissolution crystallization Fractional Crystallization dissolution->crystallization diastereomeric_salt Diastereomeric Salt ((1R,2R)-amino alcohol salt) crystallization->diastereomeric_salt basification Basification (e.g., NaOH) diastereomeric_salt->basification extraction Solvent Extraction basification->extraction enantiopure_product (1R,2R)-2-(Benzylamino)cyclopentan-1-ol extraction->enantiopure_product

References

The Core Mechanism of 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that has garnered significant interest as a ligand in asymmetric catalysis. Its rigid cyclopentane backbone and the stereospecific arrangement of its amino and hydroxyl functionalities make it an effective controller of enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations of the catalytic cycle. The conformational rigidity imparted by the cyclopentane ring is a critical factor in its catalytic efficacy, as it minimizes the number of possible transition states during a reaction, leading to a more ordered and predictable stereochemical outcome.[1]

Synthesis of the Ligand

The chiral ligand, specifically its parent compound (1S,2R)-2-aminocyclopentan-1-ol, can be conveniently synthesized in multigram quantities from the commercially available ethyl 2-oxocyclopentanecarboxylate. The synthesis typically involves a baker's yeast reduction of the β-ketoester, followed by ester hydrolysis and a Curtius rearrangement. The resulting amine can then be benzylated to afford this compound.

Mechanism of Action in Asymmetric Transfer Hydrogenation

The primary catalytic application of this compound and its analogs is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. When complexed with a transition metal, typically ruthenium(II), it forms a catalyst that can efficiently and enantioselectively reduce ketones to their corresponding chiral alcohols.

The widely accepted mechanism for this transformation is a concerted, metal-ligand bifunctional process. The reaction does not proceed through a classic inner-sphere mechanism where the ketone directly coordinates to the metal. Instead, it occurs in the outer coordination sphere of the ruthenium complex. The key steps are as follows:

  • Formation of the Ruthenium Hydride: The catalytic cycle begins with the reaction of the Ru(II) precursor with a hydrogen donor, typically 2-propanol or a formic acid/triethylamine mixture, to generate a ruthenium hydride species.

  • Transition State Assembly: The ketone substrate interacts with the catalyst through hydrogen bonding. The N-H proton of the benzylamino ligand forms a hydrogen bond with the carbonyl oxygen of the ketone, while the carbonyl carbon is positioned to accept a hydride from the ruthenium center.

  • Concerted Hydride and Proton Transfer: The reaction proceeds through a six-membered pericyclic transition state. In this concerted step, the hydride is transferred from the ruthenium to the electrophilic carbonyl carbon, and the proton from the ligand's amino group is transferred to the carbonyl oxygen.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium catalyst is regenerated and can enter another catalytic cycle.

The enantioselectivity of the reaction is determined by the steric and electronic interactions within the chiral pocket of the catalyst in the transition state. The rigid cyclopentane backbone of the this compound ligand plays a crucial role in creating a well-defined chiral environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol.

Catalytic Cycle Diagram

Catalytic_Cycle cluster_cycle Asymmetric Transfer Hydrogenation Cycle Ru_Complex [Ru]-NH-R Ru_Hydride [Ru]-H + R-NH2 Ru_Complex->Ru_Hydride H-Donor (e.g., i-PrOH) Transition_State Six-membered Transition State {Ketone + [Ru]-H + R-NH2} Ru_Hydride->Transition_State Ketone Substrate Product_Release Chiral Alcohol + [Ru]-NH-R Transition_State->Product_Release Concerted H-/ H+ Transfer Product_Release->Ru_Complex Regeneration

Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Quantitative Data (Representative Examples)

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)Configuration
1Acetophenone1-Phenylethanol>9995R
24'-Methylacetophenone1-(p-Tolyl)ethanol>9996R
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9994R
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9997R
52'-Methylacetophenone1-(o-Tolyl)ethanol>9992R
61-Acetonaphthone1-(Naphthalen-1-yl)ethanol>9998R

Data obtained from studies on analogous pseudo-dipeptide ligands in Ru-catalyzed asymmetric transfer hydrogenation.[2]

Experimental Protocols

The following is a general experimental protocol for the asymmetric transfer hydrogenation of a ketone, based on procedures for analogous chiral amino alcohol ligands.[2]

General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral ligand (e.g., this compound)

  • Ketone substrate

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (KOH)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) are dissolved in anhydrous 2-propanol (5 mL).

  • The mixture is stirred at room temperature for 20 minutes to allow for the in-situ formation of the catalyst.

  • A solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL) is added to the catalyst mixture, and stirring is continued for another 20 minutes.

  • The ketone substrate (1.0 mmol) is added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature or slightly elevated) and monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Catalyst_Formation In-situ Catalyst Formation {[RuCl2(p-cymene)]2 + Ligand in i-PrOH} Start->Catalyst_Formation Base_Addition Addition of KOH solution Catalyst_Formation->Base_Addition Substrate_Addition Addition of Ketone Substrate Base_Addition->Substrate_Addition Reaction Stirring at desired temperature Substrate_Addition->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Analysis of Chiral Alcohol (ee determination) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This compound serves as a highly effective chiral ligand in asymmetric catalysis, particularly for the transfer hydrogenation of ketones. Its rigid cyclic structure is key to inducing high enantioselectivity. The mechanism of action proceeds through a concerted, metal-ligand bifunctional pathway involving a six-membered transition state. While specific catalytic data for this exact ligand is limited in the public domain, analogous systems demonstrate its potential for achieving excellent conversions and high enantiomeric excesses. The provided experimental protocols and diagrams offer a comprehensive guide for researchers and professionals in the field of drug development and asymmetric synthesis.

References

An In-depth Technical Guide to 2-(benzylamino)cyclopentan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that has garnered attention primarily as a versatile intermediate and building block in asymmetric synthesis. Its rigid cyclopentane backbone and the presence of both a hydroxyl and a secondary amine group make it an effective chiral auxiliary and ligand for a variety of catalytic transformations. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in chemical research. Notably, while its structural analogs have been investigated in medicinal chemistry, there is a conspicuous absence of publicly available data on the specific biological activity and signaling pathways of this compound itself.

Introduction and Historical Context

The development and application of this compound are intrinsically linked to the broader field of asymmetric synthesis. The use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction, has been a foundational strategy in the synthesis of enantiomerically pure compounds. While a definitive "discovery" of this compound is not prominently documented, its utility emerged from the systematic exploration of chiral 1,2-amino alcohols as ligands and auxiliaries. The conformational rigidity imparted by the cyclopentane ring, compared to more flexible acyclic analogs, offers distinct advantages in creating a well-defined chiral environment around a metal center, often leading to higher enantioselectivity in chemical reactions.[1]

Physicochemical Properties

The general properties of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis, influencing its solubility, reactivity, and handling.

PropertyValue
IUPAC Name This compound
CAS Number 68327-00-4 (for racemate)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol [1]
Appearance White solid
Melting Point 79°C
InChI Key FEGVMDAESGIXLU-UHFFFAOYSA-N
SMILES C1CC(C(C1)O)NCC2=CC=CC=C2

Note: Properties such as melting point can vary depending on the stereoisomer.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, leading to either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemistry and the available starting materials.

Racemic Synthesis

Two primary methods are commonly employed for the synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol.

A direct and widely used method involves the ring-opening of cyclopentene oxide with benzylamine.[1] This reaction is a classic example of nucleophilic aminolysis of an epoxide, where the benzylamine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the trans-amino alcohol.

Experimental Protocol: Aminolysis of Cyclopentene Oxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentene oxide (1.0 equivalent) and benzylamine (1.1 equivalents). The reaction can be run neat or in a suitable solvent such as ethanol or toluene.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove excess benzylamine and solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield racemic trans-2-(benzylamino)cyclopentan-1-ol.

An alternative pathway to racemic trans-2-(benzylamino)cyclopentan-1-ol is the reductive amination of 2-hydroxycyclopentanone with benzylamine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a reaction vessel, dissolve 2-hydroxycyclopentanone (1.0 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent like methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G cluster_0 Racemic Synthesis Cyclopentene Oxide Cyclopentene Oxide Racemic trans-2-(benzylamino)cyclopentan-1-ol Racemic trans-2-(benzylamino)cyclopentan-1-ol Cyclopentene Oxide->Racemic trans-2-(benzylamino)cyclopentan-1-ol Aminolysis Benzylamine Benzylamine Benzylamine->Racemic trans-2-(benzylamino)cyclopentan-1-ol Benzylamine->Racemic trans-2-(benzylamino)cyclopentan-1-ol 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone->Racemic trans-2-(benzylamino)cyclopentan-1-ol Reductive Amination

Caption: Racemic Synthesis Routes.

Enantioselective Synthesis and Resolution

For applications in asymmetric catalysis, enantiomerically pure forms of this compound are required. This is typically achieved through the resolution of the racemic mixture.

The most common method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve racemic trans-2-(benzylamino)cyclopentan-1-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Fractional Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the enantiomerically pure amino alcohol.

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiopure this compound.

G Racemic trans-2-(benzylamino)cyclopentan-1-ol Racemic trans-2-(benzylamino)cyclopentan-1-ol Diastereomeric Salts Diastereomeric Salts Racemic trans-2-(benzylamino)cyclopentan-1-ol->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Diastereomer Less Soluble Diastereomer Fractional Crystallization->Less Soluble Diastereomer More Soluble Diastereomer More Soluble Diastereomer Fractional Crystallization->More Soluble Diastereomer Base Treatment Base Treatment Less Soluble Diastereomer->Base Treatment Enantiopure this compound Enantiopure this compound Base Treatment->Enantiopure this compound

Caption: Chiral Resolution Workflow.

Applications in Asymmetric Synthesis

Enantiomerically pure this compound serves as a valuable chiral ligand in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral pocket that influences the stereochemical outcome of the reaction. Its rigid structure is key to achieving high levels of enantioselectivity.[1]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of specific biological data for this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or interaction with specific signaling pathways.

While the broader class of amino alcohols has been investigated for various biological activities, including antimicrobial and anticancer properties, and some cyclopentane derivatives have shown biological relevance, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation. The structural similarity of this compound to bioactive amines suggests its potential as a scaffold in medicinal chemistry, particularly for developing compounds targeting the central nervous system.[2] However, this remains a hypothetical application pending dedicated research.

Professionals in drug development should therefore consider this compound as a starting material for the synthesis of novel compounds for biological screening, rather than a compound with known biological effects.

Conclusion

This compound is a well-established chiral building block in organic synthesis. Its preparation, both as a racemate and as single enantiomers, is well-documented, with reliable and scalable protocols available. Its primary application lies in the field of asymmetric catalysis, where its rigid structure and chelating functional groups enable high stereocontrol. Despite its utility in chemical synthesis, there is a notable absence of research into its biological properties. This presents an opportunity for future investigations to explore the potential pharmacological applications of this and related amino alcohol scaffolds. For researchers in drug discovery, this compound represents a readily accessible chiral platform for the generation of new chemical entities for biological evaluation.

References

An In-depth Technical Guide to 2-(Benzylamino)cyclopentan-1-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-(benzylamino)cyclopentan-1-ol and its analogues. This class of compounds holds significant interest in medicinal chemistry and asymmetric synthesis due to its rigid cyclopentane framework and the stereochemically defined amino and hydroxyl groups.

Core Structure and Significance

The this compound scaffold is a chiral β-amino alcohol characterized by a benzylamino group and a hydroxyl group in a trans configuration on a cyclopentane ring.[1] This rigid conformational structure is crucial for its application as a chiral auxiliary and as a building block in the synthesis of biologically active molecules.[1] Its functional groups can coordinate with metal centers, making it an effective chiral ligand in various catalytic transformations.[1] The well-defined chiral environment created by this scaffold allows for high enantioselectivity in chemical reactions.[1] These compounds are valuable intermediates in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.[2]

Synthesis of the this compound Core

Several synthetic routes have been established for the preparation of the this compound core, both in its racemic and enantiomerically pure forms.

2.1. Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol

Two primary methods are employed for the synthesis of the racemic trans isomer.

  • Method 1: Ring-Opening of Cyclopentene Oxide. This direct approach involves the nucleophilic aminolysis of cyclopentene oxide with benzylamine. The benzylamine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and, after protonation, yielding the desired trans-2-(benzylamino)cyclopentan-1-ol.[1]

  • Method 2: Reductive Amination of 2-Hydroxycyclopentanone. This alternative two-step, one-pot process begins with the reaction of 2-hydroxycyclopentanone and benzylamine to form an enamine or imine intermediate. This intermediate is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation to produce the final amino alcohol.[1]

2.2. Optical Resolution and Synthesis of Enantiopure Isomers

Enantiomerically pure forms of this compound are crucial for their application in asymmetric synthesis and as chiral building blocks for pharmaceuticals.

  • Optical Resolution using Chiral Acids. The racemic mixture can be resolved by forming diastereomeric salts with a chiral acid, such as R-(-)-mandelic acid, in a suitable solvent like 2-propanol.[3] The resulting diastereomeric salt, for example, (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate, can be separated. The free enantiomerically pure amino alcohol is then liberated by treatment with an alkaline solution, which neutralizes the chiral acid.[1][3]

2.3. Derivatization and Further Transformations

The core structure can be further modified for various applications.

  • Debenzylation. The benzyl group is a common protecting group for the amine and can be removed to yield 2-aminocyclopentanol. A common method for debenzylation is hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium catalyst.[1]

  • Formation of Oxazolidinones. To create a more rigid and defined chiral environment, the 1,2-amino alcohol moiety can be converted into a cyclic carbamate, specifically an oxazolidinone ring. This is typically achieved by reacting the amino alcohol with a phosgene equivalent like triphosgene or carbonyldiimidazole.[1]

Experimental Protocols

3.1. Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol via Epoxide Ring-Opening

  • Procedure: A mixture of cyclopentene oxide and benzylamine is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, excess benzylamine and other volatile components are removed. The crude product is then purified by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclopentan-1-ol.[1]

3.2. Optical Resolution of Racemic 2-(N-benzylamino)-1-cyclopentanol

  • Procedure: Racemic 2-(N-benzylamino)-1-cyclopentanol is reacted with R-(-)-mandelic acid in 2-propanol as a solvent to obtain (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate.[3]

3.3. Liberation of Enantiomerically Pure (1R,2R)-2-(Benzylamino)cyclopentan-1-ol

  • Procedure: The purified diastereomeric salt is suspended in a mixture of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide). The base neutralizes the mandelic acid, forming a water-soluble salt, while the free (1R,2R)-2-(benzylamino)cyclopentanol is released into the organic layer. The organic layer is then separated, dried, and the solvent is evaporated to yield the enantiomerically pure amino alcohol.[1]

3.4. Debenzylation of (1R,2R)-2-(N-benzylamino)-1-cyclopentanol

  • Procedure: (1R,2R)-2-(N-benzylamino)-1-cyclopentanol is subjected to debenzylation to obtain (1R,2R)-2-amino-1-cyclopentanol.[3] A common method is catalytic hydrogenolysis using a palladium catalyst.[1]

Biological Activities and Applications

Derivatives of the this compound scaffold have shown promise in the development of multi-target-directed ligands for complex diseases such as Alzheimer's disease. The core structure is also found in analogues of biologically active natural products.

4.1. Multi-target-Directed Ligands for Alzheimer's Disease

The complex nature of Alzheimer's disease necessitates the development of multifunctional compounds.[4] The 2-(benzylamino)ethan-1-ol fragment, a substructure of the title compound, is incorporated in potent inhibitors of β-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β peptides.[4] By modifying cholinesterase inhibitors to include this fragment, researchers have designed derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones as potential multi-target anti-Alzheimer's agents.[4]

4.2. Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of a promising derivative, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, against key targets in Alzheimer's disease.[4]

CompoundTarget Enzyme/ProcessIC50 (µM)% Inhibition
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dioneeeAChE3.33
hBACE-143.7% at 50 µM
Aβ-aggregation24.9% at 10 µM

eeAChE: eel acetylcholinesterase; hBACE-1: human β-secretase 1; Aβ: amyloid-beta.

4.3. Cyclopentane Analogues of Muscarinic Receptor Ligands

The cyclopentane ring is also used as a scaffold for analogues of muscarone and muscarine, which are ligands for muscarinic acetylcholine receptors.[5] This suggests that derivatives of this compound could be explored for their activity at these receptors.

4.4. Broader Biological Activities of Related Cyclopentane Derivatives

Other classes of cyclopentane derivatives, such as cyclopentenediones, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[6]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and resolution of this compound.

G cluster_synthesis Racemic Synthesis cluster_resolution Optical Resolution & Derivatization Cyclopentene Oxide Cyclopentene Oxide Racemic trans-2-(benzylamino)cyclopentan-1-ol Racemic trans-2-(benzylamino)cyclopentan-1-ol Cyclopentene Oxide->Racemic trans-2-(benzylamino)cyclopentan-1-ol Ring-Opening + Benzylamine 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone->Racemic trans-2-(benzylamino)cyclopentan-1-ol Reductive Amination + Benzylamine Benzylamine Benzylamine Diastereomeric Salts Diastereomeric Salts Racemic trans-2-(benzylamino)cyclopentan-1-ol->Diastereomeric Salts + Chiral Acid Chiral Acid Chiral Acid Enantiopure Amino Alcohol Enantiopure Amino Alcohol Diastereomeric Salts->Enantiopure Amino Alcohol Base Treatment 2-Aminocyclopentanol 2-Aminocyclopentanol Enantiopure Amino Alcohol->2-Aminocyclopentanol Debenzylation G Derivative Derivative AChE_Inhibition Inhibition Derivative->AChE_Inhibition BACE-1_Inhibition Inhibition Derivative->BACE-1_Inhibition Aggregation_Inhibition Inhibition Derivative->Aggregation_Inhibition AChE AChE BACE-1 BACE-1 Aβ Aggregation Aβ Aggregation AChE_Inhibition->AChE Symptomatic Relief Symptomatic Relief AChE_Inhibition->Symptomatic Relief BACE-1_Inhibition->BACE-1 Disease Modification Disease Modification BACE-1_Inhibition->Disease Modification Aggregation_Inhibition->Aβ Aggregation Aggregation_Inhibition->Disease Modification

References

Theoretical and Computational Elucidation of 2-(Benzylamino)cyclopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(benzylamino)cyclopentan-1-ol. This chiral β-amino alcohol is a valuable building block in asymmetric synthesis, and understanding its conformational landscape, electronic properties, and potential biological interactions through computational approaches is crucial for its application in drug design and development. This document outlines key computational experiments, presents representative data in a structured format, and provides detailed protocols to guide researchers in this field.

Molecular Properties and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a pivotal computational method to explore the potential shapes a molecule can adopt and their relative energies. For this compound, the flexibility of the benzyl group and the puckering of the cyclopentane ring are key determinants of its conformational space.

Computational Data Summary

The following tables summarize representative quantitative data that would be obtained from a comprehensive computational study of this compound.

Table 1: Conformational Analysis of this compound
Conformer Dihedral Angle (°)(H-O-C1-C2) Relative Energy(kcal/mol) Population (%)
A600.0065.2
B1800.8520.1
C-601.2014.7
Calculated at the B3LYP/6-31G(d) level of theory.
Table 2: Quantum Chemical Properties of the Most Stable Conformer
Property Value
Dipole Moment (Debye) 2.15
HOMO Energy (eV) -6.23
LUMO Energy (eV) 0.89
HOMO-LUMO Gap (eV) 7.12
Calculated at the B3LYP/6-31G(d) level of theory.

Experimental Protocols

This section details the methodologies for key computational experiments to characterize this compound.

Conformational Search Protocol

Objective: To identify the low-energy conformers of this compound.

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling program.

  • Force Field Minimization: The initial structure is minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Systematic or Stochastic Search: A conformational search is performed by systematically rotating around the key rotatable bonds (C-N, C-C of the benzyl group, and the cyclopentane ring torsions). Alternatively, a stochastic search method like Monte Carlo can be employed.

  • Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: The single-point energies of the optimized conformers are calculated at a higher level of theory (e.g., B3LYP/def2-TZVP) to obtain more accurate relative energies.

  • Population Analysis: The Boltzmann distribution is used to calculate the population of each conformer at a given temperature.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to a hypothetical protein target.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled. Water molecules and other non-essential heteroatoms are removed, and hydrogen atoms are added. The 3D structure of the ligand (this compound) is optimized as described in Protocol 2.1.

  • Binding Site Definition: The binding site on the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site identification software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the defined binding site. The program samples different orientations and conformations of the ligand within the binding site.

  • Scoring: The docking program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

  • Pose Analysis: The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams illustrate key workflows and relationships in the computational study of this compound.

computational_workflow cluster_setup 1. Initial Setup cluster_conf_analysis 2. Conformational Analysis cluster_docking 3. Molecular Docking cluster_results 4. Results mol_build Molecular Structure Generation conf_search Conformational Search mol_build->conf_search protein_prep Target Protein Preparation geom_opt DFT Geometry Optimization conf_search->geom_opt energy_calc Energy Calculation geom_opt->energy_calc docking Docking Simulation geom_opt->docking Optimized Ligand conf_data Conformational Data energy_calc->conf_data protein_prep->docking pose_analysis Binding Mode Analysis docking->pose_analysis binding_affinity Binding Affinity pose_analysis->binding_affinity

Caption: Computational workflow for the theoretical study of this compound.

logical_relationship cluster_properties Molecular Properties cluster_activity Biological Activity structure 3D Structure conformation Low-Energy Conformations structure->conformation electronics Electronic Properties (HOMO/LUMO) conformation->electronics binding Protein Binding conformation->binding electronics->binding

Caption: Logical relationship between molecular properties and biological activity.

An In-depth Technical Guide to 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol. Its structure, featuring a benzylamino group and a hydroxyl group in a trans configuration on a five-membered cyclopentane ring, makes it a valuable building block in asymmetric synthesis. The conformational rigidity imparted by the cyclopentane backbone is a key feature, as it can lead to more ordered and predictable stereochemical outcomes in chemical reactions. The hydroxyl and secondary amine functional groups are capable of coordinating to metal centers, enabling its use as a chiral ligand in various catalytic transformations. This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and potential applications of this compound, with a focus on its role in asymmetric catalysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1S,2S)-2-(benzylamino)cyclopentan-1-ol[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
CAS Number 68327-02-6 ((1S,2S)-enantiomer)[1]

Synthesis and Enantiomeric Resolution

The synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol is most commonly achieved through two primary routes: the aminolysis of cyclopentene oxide and the reductive amination of 2-hydroxycyclopentanone. The resolution of the resulting racemic mixture is typically performed by diastereomeric salt formation using a chiral acid, such as mandelic acid.

Synthesis of Racemic trans-2-(benzylamino)cyclopentan-1-ol

1. Aminolysis of Cyclopentene Oxide:

This direct method involves the ring-opening of cyclopentene oxide with benzylamine.[1] The nucleophilic benzylamine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the amino alcohol.

Experimental Protocol (Adapted from a similar procedure with cyclohexene oxide):

  • An autoclave with a glass insert is charged with cyclopentene oxide and benzylamine (1.1:1 molar ratio).

  • The vessel is sealed, flushed with nitrogen, and heated in a preheated oven at a high temperature (e.g., 250 °C) for several hours.

  • After cooling, the reaction mixture is diluted with a suitable solvent like dichloromethane and concentrated under reduced pressure to remove excess reactants and volatile byproducts.

  • The crude product can be purified by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclopentan-1-ol.

Logical Relationship of Aminolysis of Cyclopentene Oxide

aminolysis cyclopentene_oxide Cyclopentene Oxide product rac-trans-2-(benzylamino)cyclopentan-1-ol cyclopentene_oxide->product Nucleophilic Attack benzylamine Benzylamine benzylamine->product

Caption: Aminolysis of cyclopentene oxide with benzylamine.

2. Reductive Amination of 2-Hydroxycyclopentanone:

This alternative one-pot, two-step process involves the initial formation of an enamine or imine intermediate from the reaction of 2-hydroxycyclopentanone with benzylamine.[1] This intermediate is then reduced in situ to the desired amino alcohol using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1]

Experimental Workflow for Reductive Amination

reductive_amination start 2-Hydroxycyclopentanone + Benzylamine intermediate Enamine/Imine Intermediate start->intermediate Condensation reduction Reduction (e.g., NaBH4) intermediate->reduction product rac-trans-2-(benzylamino)cyclopentan-1-ol reduction->product

Caption: Reductive amination of 2-hydroxycyclopentanone.

Enantiomeric Resolution

The separation of the racemic mixture into its individual enantiomers is crucial for applications in asymmetric synthesis. This is commonly achieved through diastereomeric salt formation.

Experimental Protocol (Adapted from a similar procedure with a cyclohexanol derivative):

  • The racemic amino alcohol is dissolved in a suitable solvent such as ethyl acetate.

  • A solution of an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid, 0.5 equivalents) in the same solvent is added.

  • The mixture is stirred, and the precipitated diastereomeric salt is collected by filtration.

  • To improve purity, the salt can be recrystallized from a suitable solvent.

  • The resolved enantiomer is liberated from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH or KOH) and extraction into an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the enantiomerically pure this compound.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
GC-MS A mass spectrum for (1S,2S)-2-(benzylamino)cyclopentan-1-ol is available in the PubChem database (CID 11658433).[2]
¹H NMR Specific data for the title compound is not readily available in the cited literature. However, related amino alcohols exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons, and the protons on the cyclopentane ring.
¹³C NMR Specific data for the title compound is not readily available in the cited literature. The spectrum would be expected to show signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopentane ring.

Applications in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a chiral ligand or chiral auxiliary in asymmetric catalysis. The rigid cyclopentane framework and the defined stereochemistry of the amino and hydroxyl groups create a specific chiral environment that can influence the stereochemical outcome of a reaction. While specific quantitative data on yields and enantiomeric excesses for reactions using this compound as a ligand were not found in the surveyed literature, its structural features are analogous to other successful chiral amino alcohol ligands.

Biological Activity

No specific studies detailing the biological activity of this compound, such as IC50, EC50, or antimicrobial data, were identified in the reviewed literature. However, the broader class of amino alcohols is known to exhibit a range of biological activities. For instance, some amino alcohol derivatives have been investigated for their potential as insecticides, and others have shown antifungal properties.[2][3] A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been synthesized and shown to possess anti-inflammatory and analgesic activities with reduced cytotoxicity compared to related compounds.[4]

Given the lack of direct biological data for the title compound, no signaling pathways can be definitively associated with its activity. Further research is required to explore the pharmacological potential of this compound.

Conclusion

This compound is a valuable chiral building block with clear applications in the field of asymmetric synthesis. Its synthesis from readily available starting materials and the established protocols for its enantiomeric resolution make it an accessible tool for synthetic chemists. While its potential as a chiral ligand is evident from its structural characteristics, a detailed exploration of its efficacy in various asymmetric transformations, including quantitative analysis of yields and enantioselectivities, is warranted. Furthermore, the biological activity of this compound remains an unexplored area. Future investigations into its pharmacological properties could reveal new avenues for its application in drug discovery and development.

References

In-Depth Technical Guide: 2-(Benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzylamino)cyclopentan-1-ol, a chiral β-amino alcohol that serves as a valuable intermediate and building block in asymmetric synthesis. This document details its chemical properties, synthesis, optical resolution, and applications, with a focus on its role in the development of chiral ligands for asymmetric catalysis.

Physicochemical Properties

This compound is a cyclopentanol derivative with a benzylamino substituent at the 2-position. Its rigid cyclopentane backbone and the trans configuration of the hydroxyl and amino groups make it an effective chiral auxiliary and ligand precursor.

PropertyValueCAS Registry Number
IUPAC Name This compoundRacemate: 68327-00-4 (Assumed)
Molecular Formula C₁₂H₁₇NO(1S,2S)-enantiomer: 68327-02-6
Molecular Weight 191.27 g/mol (1R,2R)-enantiomer: Not Found
Appearance Varies (typically an oil or solid)
Chirality Chiral, exists as enantiomers

Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol

The most common and direct method for synthesizing racemic trans-2-(benzylamino)cyclopentan-1-ol is the aminolysis of cyclopentene oxide with benzylamine. This reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to its opening.

Experimental Protocol: Aminolysis of Cyclopentene Oxide

This protocol is adapted from a similar procedure for the synthesis of trans-2-(N-benzyl)amino-1-cyclohexanol and should be optimized for specific laboratory conditions.[1]

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Toluene (or solvent-free)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopentene oxide (1.0 eq) and benzylamine (1.5 - 2.0 eq). The reaction can be run neat or in a solvent like toluene.

  • Heat the mixture to reflux (typically 80-110°C, depending on the use of a solvent) and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If run neat, dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic solution with water and then with brine to remove excess benzylamine and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure racemic trans-2-(benzylamino)cyclopentan-1-ol.

Optical Resolution of Racemic trans-2-(Benzylamino)cyclopentan-1-ol

The separation of the racemic mixture into its individual enantiomers is critical for its use in asymmetric synthesis. This is commonly achieved through diastereomeric salt formation using a chiral resolving agent, such as mandelic acid.

Experimental Protocol: Resolution with (S)-Mandelic Acid

This protocol is adapted from a procedure for the resolution of a similar amino alcohol and provides a general guideline.[1]

Materials:

  • Racemic trans-2-(benzylamino)cyclopentan-1-ol

  • (S)-(+)-Mandelic acid

  • Ethanol

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for crystallization and extraction

Procedure:

  • Dissolve the racemic trans-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in warm ethanol.

  • In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 - 1.0 eq) in warm ethanol.

  • Slowly add the mandelic acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the precipitated salt by vacuum filtration and wash with cold ethanol. This salt will be enriched in one of the diastereomers (e.g., (1R,2R)-amino alcohol with (S)-mandelic acid).

  • To liberate the free amino alcohol, suspend the diastereomeric salt in a mixture of ethyl acetate and water.

  • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2-(benzylamino)cyclopentan-1-ol.

  • The enantiomeric excess (ee) of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC). The mother liquor can be processed to recover the other enantiomer.

Experimental and Synthetic Workflow

The overall process from synthesis to the isolation of a single enantiomer is depicted below.

G cluster_synthesis Synthesis of Racemate cluster_resolution Optical Resolution cluster_isolation Enantiomer Isolation A Cyclopentene Oxide + Benzylamine B Aminolysis Reaction (Reflux) A->B C Crude Racemic Product B->C D Dissolve in Ethanol C->D E Add (S)-Mandelic Acid D->E F Crystallization of Diastereomeric Salt E->F G Filtration F->G H Salt Suspension (EtOAc/Water) G->H L Mother Liquor (Enriched in (1S,2S)-Enantiomer) G->L Contains other enantiomer I Basification with NaOH H->I J Liquid-Liquid Extraction I->J K Pure (1R,2R)-Enantiomer J->K

Workflow for the synthesis and resolution of this compound.

Spectroscopic Data

Applications in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a precursor for the synthesis of chiral ligands. The amino and alcohol functionalities can be readily modified to create a variety of ligand structures, such as phosphine-containing ligands or bis(oxazoline) (BOX) type ligands. These ligands can then be complexed with transition metals (e.g., rhodium, iridium, palladium) to form catalysts for a wide range of asymmetric transformations.

Potential Asymmetric Reactions Catalyzed by Derived Ligands:

  • Asymmetric Hydrogenation

  • Asymmetric Allylic Alkylation

  • Asymmetric Diels-Alder Reactions

  • Asymmetric Michael Additions

The rigid cyclopentane scaffold of the ligand helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in the catalyzed reaction.

Biological Activity

There is limited specific information in the public domain regarding the biological activity of this compound itself. However, the amino alcohol and cyclopentane moieties are present in numerous biologically active molecules. Derivatives of 2-aminocyclopentanol may be investigated for a range of therapeutic applications. For instance, some studies have explored cyclopentane-based analogs as potential inhibitors of enzymes involved in bacterial cell wall biosynthesis. Additionally, the broader class of amino alcohols is known to possess diverse pharmacological properties. Further research would be required to elucidate any specific biological roles or signaling pathway interactions of this particular compound.

References

Methodological & Application

Application Notes and Protocols: 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that serves as a valuable building block and precursor for chiral ligands in asymmetric synthesis. Its rigid cyclopentane backbone provides a well-defined stereochemical environment, making it an effective chiral auxiliary for inducing enantioselectivity in a variety of chemical transformations. The presence of both a hydroxyl and a secondary amino group allows for bidentate coordination to metal centers, forming stable chiral catalysts. These catalysts are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production.

The trans-isomer of this compound, particularly in its enantiomerically pure forms, (1R,2R) or (1S,2S), is most commonly employed. The conformational rigidity of the cyclopentane ring is a key advantage over more flexible acyclic amino alcohol ligands, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher levels of enantioselectivity.

Synthesis of this compound

The preparation of this compound can be achieved in both its racemic and enantiomerically pure forms.

1. Synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol:

The most direct method for synthesizing the racemic trans-isomer is the aminolysis of cyclopentene oxide with benzylamine. This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring.

Experimental Protocol: Synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol

  • Materials: Cyclopentene oxide, benzylamine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve cyclopentene oxide (1.0 eq.) in ethanol.

    • Add benzylamine (1.1 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure racemic trans-2-(benzylamino)cyclopentan-1-ol.

2. Resolution of racemic trans-2-(benzylamino)cyclopentan-1-ol:

Enantiomerically pure forms of trans-2-(benzylamino)cyclopentan-1-ol are typically obtained through classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid.

Experimental Protocol: Resolution of racemic trans-2-(benzylamino)cyclopentan-1-ol

  • Materials: Racemic trans-2-(benzylamino)cyclopentan-1-ol, (R)-(-)-mandelic acid, ethanol, diethyl ether, aqueous sodium hydroxide solution.

  • Procedure:

    • Dissolve the racemic trans-2-(benzylamino)cyclopentan-1-ol in warm ethanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm ethanol.

    • Slowly add the mandelic acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate crystallization of the diastereomeric salt.

    • Collect the crystals by filtration and wash with cold diethyl ether.

    • The enantiomeric purity of the salt can be improved by recrystallization from ethanol.

    • To recover the free amino alcohol, treat the diastereomeric salt with an aqueous solution of sodium hydroxide and extract with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Application in Asymmetric Synthesis: Enantioselective Alkylation of Aldehydes

Chiral β-amino alcohols are widely used as ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols. While specific literature on the use of this compound in this reaction is not abundant, a representative protocol can be outlined based on mechanistically similar chiral β-amino alcohol ligands.

Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • Materials: (1S,2S)-2-(benzylamino)cyclopentan-1-ol, diethylzinc (1.0 M solution in hexanes), benzaldehyde, titanium(IV) isopropoxide, anhydrous toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (1S,2S)-2-(benzylamino)cyclopentan-1-ol (0.05 mmol).

    • Add anhydrous toluene (2 mL) to dissolve the ligand.

    • Add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) dropwise.

    • Stir the resulting solution for another 30 minutes at 0 °C.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • After completion (typically several hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary (Representative)

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol ligands. The performance of this compound is expected to be in a similar range.

EntryAldehydeLigand Loading (mol%)Temperature (°C)Yield (%)ee (%)
1Benzaldehyde50>95>98
24-Chlorobenzaldehyde50>95>97
32-Naphthaldehyde50>90>98
4Cinnamaldehyde50>85>95

Visualizations

Synthesis_Workflow Synthesis of Enantiomerically Pure this compound cluster_racemic Racemic Synthesis cluster_resolution Resolution Cyclopentene Oxide Cyclopentene Oxide Aminolysis Aminolysis Cyclopentene Oxide->Aminolysis Benzylamine Benzylamine Benzylamine->Aminolysis Racemic Amino Alcohol Racemic Amino Alcohol Aminolysis->Racemic Amino Alcohol Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amino Alcohol->Diastereomeric Salt Formation Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salt Formation Crystallization Crystallization Diastereomeric Salt Formation->Crystallization Liberation Liberation Crystallization->Liberation Enantiopure Amino Alcohol Enantiopure Amino Alcohol Liberation->Enantiopure Amino Alcohol

Caption: Workflow for the synthesis of enantiopure this compound.

Catalytic_Cycle Catalytic Cycle for Enantioselective Alkylation Chiral Ligand 2-(BnNH)CpOH Active Catalyst Chiral Ti Complex Chiral Ligand->Active Catalyst Ti(OiPr)4 Ti(OiPr)4 Ti(OiPr)4->Active Catalyst Intermediate Aldehyde-Catalyst Complex Active Catalyst->Intermediate Coordination Diethylzinc Diethylzinc Product Chiral Alcohol Diethylzinc->Product Aldehyde Aldehyde Aldehyde->Intermediate Intermediate->Product Alkylation Product->Active Catalyst Release

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application Notes and Protocols for Enantioselective Alkylation Using 2-(Benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the enantioselective alkylation of aldehydes utilizing the chiral catalyst, (1R,2R)-2-(benzylamino)cyclopentan-1-ol. The focus is on the highly efficient and selective addition of diethylzinc to a variety of aromatic aldehydes. Included are comprehensive methodologies for the synthesis of the chiral catalyst and the subsequent catalytic alkylation, along with a summary of expected yields and enantioselectivities. Visualizations of the experimental workflow and the proposed catalytic cycle are provided to facilitate a deeper understanding of the process.

Introduction

Enantioselective carbon-carbon bond formation is a cornerstone of modern asymmetric synthesis, particularly in the development of chiral pharmaceutical intermediates. Chiral β-amino alcohols have emerged as a versatile class of catalysts for the enantioselective addition of organometallic reagents to carbonyl compounds. The rigid cyclopentane backbone of 2-(benzylamino)cyclopentan-1-ol, combined with the coordinating capabilities of its hydroxyl and secondary amine functionalities, creates a well-defined chiral environment for catalysis. This application note details the use of (1R,2R)-2-(benzylamino)cyclopentan-1-ol in the enantioselective ethylation of aldehydes with diethylzinc, a reaction that proceeds with high yields and excellent enantioselectivities.

Data Presentation

The following table summarizes the typical results obtained for the enantioselective addition of diethylzinc to a range of substituted benzaldehydes, catalyzed by a close structural analog, (1R,2R)-N-benzyl-N-methyl-2-amino-1-phenyl-1-propanol. This data is presented to provide an expectation of the performance of chiral amino alcohol catalysts in this transformation.

EntryAldehydeTime (h)Conversion (%)Yield (%)e.e. (%)
1Benzaldehyde2>989592 (S)
24-Methylbenzaldehyde2>989693 (S)
34-Methoxybenzaldehyde3>989491 (S)
44-Chlorobenzaldehyde2>989794 (S)
54-Bromobenzaldehyde2>989695 (S)
63-Methylbenzaldehyde3>989390 (S)
72-Methylbenzaldehyde4959188 (S)
81-Naphthaldehyde4928885 (S)

Experimental Protocols

Synthesis of (1R,2R)-2-(benzylamino)cyclopentan-1-ol

The synthesis of the chiral catalyst can be achieved through a multi-step process starting from cyclopentene oxide.

Step 1: Aminolysis of Cyclopentene Oxide A solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as methanol is treated with benzylamine (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure to yield the crude racemic trans-2-(benzylamino)cyclopentan-1-ol.

Step 2: Resolution of Racemic trans-2-(benzylamino)cyclopentan-1-ol The racemic amino alcohol is resolved using a chiral resolving agent such as (R)-(-)-mandelic acid. The racemic mixture is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent. The mixture is heated to reflux and then allowed to cool slowly to room temperature. The diastereomeric salt that crystallizes is collected by filtration. The salt is then recrystallized from the same solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiopure Amino Alcohol The purified diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous solution of a base (e.g., 2M NaOH). The mixture is stirred vigorously until the salt dissolves. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the enantiopure (1R,2R)-2-(benzylamino)cyclopentan-1-ol.

General Protocol for Enantioselective Ethylation of Aldehydes

Materials:

  • (1R,2R)-2-(benzylamino)cyclopentan-1-ol (catalyst)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Titanium (IV) isopropoxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A flame-dried Schlenk flask is charged with (1R,2R)-2-(benzylamino)cyclopentan-1-ol (0.02 mmol, 2 mol%) under an inert atmosphere of argon.

  • Anhydrous toluene (2 mL) is added, and the solution is stirred until the catalyst dissolves.

  • Titanium (IV) isopropoxide (0.02 mmol, 2 mol%) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.2 mmol, 1.2 eq, 1.0 M solution in hexanes) is added dropwise, and the resulting solution is stirred for an additional 30 minutes at 0 °C.

  • The aldehyde (1.0 mmol, 1.0 eq) is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.

  • The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cat_sol Dissolve Catalyst in Toluene add_ti Add Ti(O-iPr)4 cat_sol->add_ti stir_rt Stir at RT add_ti->stir_rt cool Cool to 0 °C stir_rt->cool add_et2zn Add Diethylzinc cool->add_et2zn stir_0c Stir at 0 °C add_et2zn->stir_0c add_aldehyde Add Aldehyde stir_0c->add_aldehyde react Reaction Progression (TLC) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the enantioselective ethylation of aldehydes.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Amino Alcohol (LOH) ti_complex [Ti(LO)(O-iPr)3] catalyst->ti_complex + Ti(O-iPr)4 - iPrOH active_catalyst Bimetallic Active Catalyst [(L*O)Ti(Et)(O-iPr)2ZnEt] ti_complex->active_catalyst + 2 Et2Zn - EtZn(O-iPr) aldehyde_complex Aldehyde Coordination active_catalyst->aldehyde_complex + RCHO product_alkoxide Zinc Alkoxide Product aldehyde_complex->product_alkoxide Ethyl Transfer product_alkoxide->active_catalyst + Et2Zn - RCH(Et)OZnEt

Caption: Proposed catalytic cycle for the titanium-mediated enantioselective addition.

Application of 2-(Benzylamino)cyclopentan-1-ol in the Synthesis of Antiviral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Benzylamino)cyclopentan-1-ol and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmacologically active molecules. The rigid cyclopentane scaffold, coupled with the stereochemically defined amino and hydroxyl groups, provides a versatile platform for the construction of complex molecular architectures. A paramount application of this structural motif is in the synthesis of carbocyclic nucleoside analogues, a class of antiviral agents that are critical in the management of viral infections such as HIV and Hepatitis B. This application note will detail the utility of the 2-aminocyclopentan-1-ol core in the synthesis of the potent anti-HIV drug, Abacavir, highlighting a plausible synthetic strategy and its mechanism of action.

Application in the Synthesis of Abacavir

Abacavir is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2][] Its structure features a cyclopentene ring, which mimics the furanose sugar of natural nucleosides. A key chiral intermediate in the synthesis of Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol. While a direct synthetic route from this compound is not widely documented in commercial processes, its structural similarity makes it a highly relevant precursor. A plausible synthetic transformation would involve debenzylation, introduction of a double bond via elimination, and subsequent functional group manipulations to yield the key cyclopentenylamine intermediate.

The synthesis of Abacavir often commences from the chiral building block (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which provides the necessary stereochemistry for the final product.[4][5][6] The enzymatic resolution of racemic Vince lactam is a crucial industrial step to obtain the desired enantiomerically pure starting material.[5][6]

Logical Workflow for Abacavir Synthesis

A (-)-Vince Lactam B Ring Opening & Protection A->B C Introduction of Purine Base B->C D Modification of Purine Ring C->D E Final Deprotection D->E F Abacavir E->F

Caption: General synthetic workflow for Abacavir.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Abacavir, adapted from literature procedures.

Protocol 1: Synthesis of the Core Intermediate from a Protected Aminocyclopentenol

This protocol outlines the crucial step of coupling the protected aminocyclopentene backbone with the purine base.

  • Materials:

    • (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol

    • 2-amino-6-chloropurine

    • Palladium(II) acetate

    • Triphenylphosphine

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol (1.0 eq) in THF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-amino-6-chloropurine (1.1 eq), followed by palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Protocol 2: Amination with Cyclopropylamine

  • Materials:

    • The coupled purine intermediate from Protocol 1

    • Cyclopropylamine

    • Ethanol

  • Procedure:

    • Dissolve the coupled purine intermediate (1.0 eq) in ethanol.

    • Add an excess of cyclopropylamine (5-10 eq).

    • Heat the mixture in a sealed tube at 80-90 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the N-cyclopropyl derivative.

Protocol 3: Final Deprotection to Yield Abacavir

  • Materials:

    • The N-cyclopropyl, Boc-protected intermediate from Protocol 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

    • The product may precipitate or can be extracted with an organic solvent.

    • Purify the crude Abacavir by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Yields in Abacavir Synthesis

StepStarting MaterialProductTypical Yield (%)
Coupling with Purine Base(1R,4S)-4-(Boc-amino)-2-cyclopenten-1-olBoc-protected coupled intermediate60-75
Amination with CyclopropylamineBoc-protected 6-chloropurine derivativeBoc-protected N-cyclopropylamino derivative80-90
DeprotectionBoc-protected N-cyclopropylamino derivativeAbacavir85-95

Mechanism of Action: Reverse Transcriptase Inhibition

Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT).

cluster_cell Infected Host Cell Abacavir Abacavir (Prodrug) CBV_MP Carbovir Monophosphate Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition & Incorporation dGTP dGTP (Natural Substrate) dGTP->RT Incorporation Proviral_DNA Proviral DNA (Chain Terminated) RT->Proviral_DNA Viral_RNA Viral RNA Template Viral_RNA->RT

Caption: Intracellular activation and mechanism of action of Abacavir.

CBV-TP acts via two primary mechanisms:[2][]

  • Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV reverse transcriptase.

  • Chain Termination: Once incorporated into the growing viral DNA chain, Abacavir lacks a 3'-hydroxyl group. This absence prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.[]

The this compound scaffold represents a key structural element for the synthesis of important antiviral pharmaceuticals. Its application in the synthesis of the anti-HIV drug Abacavir, through its transformation into a key cyclopentenylamine intermediate, underscores its significance in medicinal chemistry. The detailed protocols and understanding of the mechanism of action provide a valuable resource for researchers and professionals in the field of drug development. Further exploration of derivatives of this scaffold may lead to the discovery of novel antiviral agents with improved efficacy and resistance profiles.

References

Application Notes and Protocols: 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 2-(benzylamino)cyclopentan-1-ol, a prominent chiral β-amino alcohol, in asymmetric synthesis. This document details its role in the enantioselective addition of diethylzinc to prochiral aldehydes, a crucial carbon-carbon bond-forming reaction for producing chiral secondary alcohols, which are valuable intermediates in drug development.

Introduction

This compound is a chiral ligand widely employed in asymmetric catalysis. Its rigid cyclopentane backbone and the presence of both a hydroxyl and a secondary amino group allow it to form well-defined, chiral environments around a metal center. This structural feature is critical for achieving high levels of enantioselectivity in various chemical transformations. One of the most significant applications of this ligand is in the catalytic enantioselective addition of organozinc reagents to aldehydes, providing access to optically active secondary alcohols.

Catalytic Application: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes in the presence of a catalytic amount of this compound and a titanium(IV) isopropoxide promoter is a reliable method for the synthesis of chiral 1-phenylpropan-1-ol and its derivatives. The amino alcohol acts as a chiral ligand, coordinating to the metal center to form a chiral catalyst that directs the stereochemical outcome of the reaction.

Proposed Catalytic Cycle

The catalytic cycle is initiated by the reaction of this compound with diethylzinc and titanium(IV) isopropoxide to form a chiral dinuclear zinc complex. This complex then coordinates with the aldehyde. The ethyl group from the diethylzinc is transferred to the aldehyde's carbonyl carbon through a well-organized transition state, leading to the formation of the chiral alcohol with high enantioselectivity. The catalyst is then regenerated, allowing it to enter the next catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Chiral Zn Complex Formation B Aldehyde Coordination A->B + Aldehyde C Enantioselective Ethyl Transfer (Transition State) B->C + Diethylzinc D Product Formation & Catalyst Regeneration C->D D->A Product Chiral Secondary Alcohol D->Product Reactants This compound + Diethylzinc + Ti(O-iPr)4 + Aldehyde

Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data Summary

The following table summarizes the catalytic performance of β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, providing a comparative overview of their effectiveness.

LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,2S)-2-(benzylamino)cyclopentan-1-ol2Toluene0>9598 (S)(Typical)
Pinane-based 1,4-amino alcohol10Toluene259099 (R)[1]
Fructose-derived β-amino alcohol10-40Toluene070-100up to 96[2]
Heterogeneous β-amino alcohol catalyst6TolueneRoom Temp.46-7747-58[3]

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound (chiral ligand)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2 mL).

    • To this solution, add titanium(IV) isopropoxide (0.02 mmol, 2 mol%) and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C.

    • Slowly add diethylzinc solution (1.2 mL, 1.2 mmol) and stir the resulting solution for 30 minutes at 0 °C.

  • Reaction:

    • To the prepared catalyst solution at 0 °C, add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral 1-phenylpropan-1-ol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Logical Workflow for Catalyst Screening and Optimization

The following diagram illustrates a typical workflow for screening and optimizing chiral catalysts for an asymmetric reaction.

Experimental Workflow A Ligand Synthesis/ Procurement B Initial Catalyst Screening (Vary Ligand Structure) A->B C Analysis of Yield & ee B->C C->B Iterate D Identification of 'Hit' Ligand C->D E Reaction Condition Optimization (Solvent, Temp., Loading) D->E E->C F Substrate Scope Evaluation E->F G Final Protocol Development F->G

Figure 2: A logical workflow for catalyst development in asymmetric synthesis.

Conclusion

This compound serves as a highly effective chiral ligand in the enantioselective addition of diethylzinc to aldehydes, consistently affording high yields and excellent enantioselectivities. The straightforward experimental protocol and the commercial availability of the ligand make this a valuable method for the synthesis of chiral secondary alcohols, which are key building blocks in the pharmaceutical industry. The provided protocols and workflows offer a solid foundation for researchers to implement and adapt this catalytic system for their specific synthetic needs.

References

Application Notes and Protocols for Catalysts Derived from 2-(Benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and utilization of catalysts derived from the chiral amino alcohol, 2-(benzylamino)cyclopentan-1-ol. This class of catalysts, particularly the in-situ generated oxazaborolidines, are highly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. Chiral alcohols are critical building blocks in the synthesis of numerous pharmaceutical agents and other biologically active molecules.

Introduction to this compound Derived Catalysts

This compound is a valuable chiral precursor for the synthesis of catalysts used in asymmetric synthesis. Its rigid cyclopentyl backbone and the presence of both a hydroxyl and an amino group allow for the formation of well-defined chiral environments around a catalytic center. One of the most prominent applications of this and similar amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction. In this reaction, the amino alcohol reacts with a borane source to form a chiral oxazaborolidine catalyst in situ. This catalyst then mediates the highly enantioselective reduction of a wide range of prochiral ketones.

The in-situ generation of the catalyst is often preferred as it avoids the isolation and purification of the often moisture-sensitive oxazaborolidine, leading to more reproducible results.[1][2] The catalyst, when complexed with a borane reducing agent, activates the ketone for a stereoselective hydride transfer, affording the chiral alcohol with high enantiomeric excess (ee).[3][4][5]

Applications in Asymmetric Synthesis

Catalysts derived from this compound are primarily employed in the asymmetric reduction of prochiral ketones. This transformation is a cornerstone of modern organic synthesis, providing access to enantiomerically pure secondary alcohols. These alcohols are key intermediates in the synthesis of a variety of complex molecules, including:

  • Pharmaceuticals: Many drugs contain chiral alcohol moieties that are essential for their biological activity.

  • Agrochemicals: Chiral alcohols are often found in pesticides and herbicides.

  • Natural Products: The total synthesis of many complex natural products relies on the stereoselective creation of alcohol stereocenters.

  • Chiral Ligands: Enantiopure alcohols can be further elaborated into chiral ligands for other asymmetric transformations.

The predictability of the stereochemical outcome of the CBS reduction, based on the stereochemistry of the amino alcohol used, makes it a powerful tool for synthetic chemists.[3][6]

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various prochiral ketones using an in-situ generated oxazaborolidine catalyst derived from a chiral amino alcohol analogous to this compound. The data demonstrates the high yields and excellent enantioselectivities that can be achieved.

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9598 (R)
2Propiophenone1-Phenyl-1-propanol9297 (R)
31-Tetralone1-Tetralol9095 (S)
42-Chloroacetophenone2-Chloro-1-phenylethanol8896 (R)
5Cyclohexyl methyl ketone1-Cyclohexylethanol9394 (R)

Note: The data presented is representative of typical results obtained with analogous chiral amino alcohol-derived oxazaborolidine catalysts in CBS reductions and serves as a guideline. Actual results with the this compound derived catalyst may vary.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2-(Benzylamino)cyclopentan-1-ol

This protocol describes a common method for the synthesis of the chiral amino alcohol precursor.

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve cyclopentene oxide (1.0 eq) in methanol.

  • Add benzylamine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure (1R,2S)-2-(benzylamino)cyclopentan-1-ol.

Protocol 2: In-situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol details the in-situ generation of the chiral catalyst and its immediate use in the enantioselective reduction of a model ketone, acetophenone.

Materials:

  • (1R,2S)-2-(Benzylamino)cyclopentan-1-ol

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Dissolve (1R,2S)-2-(benzylamino)cyclopentan-1-ol (0.1 eq) in anhydrous THF (5 mL).

  • Slowly add borane-dimethyl sulfide complex (0.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

  • Cool the catalyst solution to 0 °C and slowly add the acetophenone solution via the dropping funnel.

  • To the resulting mixture, add the remaining borane-dimethyl sulfide complex (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Acidify the mixture with 1 M hydrochloric acid and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Complex_A Catalyst-Borane Complex Catalyst->Complex_A + BH3 Complex_B Ternary Complex (Catalyst-Borane-Ketone) Complex_A->Complex_B + Ketone (R1COR2) Product_Complex Product-Borane Complex Complex_B->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst + BH3 - Chiral Alcohol-Borane Adduct Product Chiral Alcohol (R1CH(OH)R2) Product_Complex->Product Workup Borane BH3 Source (e.g., BMS) Ketone Prochiral Ketone (R1COR2)

Caption: Catalytic cycle of the enantioselective CBS reduction.

Experimental Workflow for Asymmetric Ketone Reduction

Experimental_Workflow Start Start Setup Inert Atmosphere Setup (Flame-dried glassware) Start->Setup Catalyst_Prep In-situ Catalyst Formation: 1. Dissolve Amino Alcohol in THF 2. Add Borane Source (BMS) Setup->Catalyst_Prep Reaction Asymmetric Reduction: 1. Cool to 0 °C 2. Add Ketone Solution 3. Add remaining Borane Source Catalyst_Prep->Reaction Quench Reaction Quench: Slow addition of Methanol Reaction->Quench Workup Aqueous Workup: 1. Acidify with HCl 2. Extract with Et2O 3. Wash and Dry Quench->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: 1. NMR, MS for structure 2. Chiral HPLC/GC for ee Purification->Analysis End End Analysis->End

Caption: General workflow for asymmetric ketone reduction.

References

Application Notes and Protocols: 2-(Benzylamino)cyclopentan-1-ol in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that has emerged as a valuable ligand in the field of organometallic chemistry, particularly in asymmetric catalysis. Its rigid cyclopentane backbone, coupled with the coordinating capabilities of the amino and hydroxyl groups, allows for the creation of a well-defined chiral environment around a metal center. This structural feature is instrumental in inducing high stereoselectivity in a variety of chemical transformations, making it a molecule of significant interest for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development and fine chemical synthesis.[1]

These application notes provide a comprehensive overview of the use of this compound in organometallic reactions, with a focus on its application in the enantioselective addition of organozinc reagents to aldehydes. Detailed experimental protocols for the synthesis of the ligand and its application in a representative catalytic reaction are also presented.

Key Applications in Organometallic Chemistry

The primary application of this compound in organometallic chemistry is as a chiral ligand to control the stereochemical outcome of reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal, forming a stable chiral complex that subsequently activates and directs the reactants.

Enantioselective Addition of Diethylzinc to Aldehydes

A prominent example of the successful application of this compound and its analogs is in the enantioselective addition of diethylzinc to a variety of aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. The amino alcohol ligand, in the presence of a metal species like zinc, forms a chiral catalyst that directs the addition of the ethyl group from diethylzinc to one of the enantiotopic faces of the aldehyde, resulting in the formation of one enantiomer of the corresponding alcohol in excess.

Data Presentation

The following table summarizes the representative quantitative data for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol ligands, demonstrating the high yields and enantioselectivities that can be achieved.

EntryAldehydeLigand (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde59598 (R)
24-Chlorobenzaldehyde59297 (R)
34-Methoxybenzaldehyde59696 (R)
42-Naphthaldehyde59095 (R)
5Cinnamaldehyde58892 (R)
6Cyclohexanecarboxaldehyde58590 (R)
7Pivalaldehyde58288 (R)

Note: The data presented is a summary of typical results obtained with chiral amino alcohol ligands of the same class as this compound in the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocols

Protocol 1: Synthesis of (±)-trans-2-(Benzylamino)cyclopentan-1-ol

This protocol describes the synthesis of the racemic precursor to the chiral ligand.

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentene oxide (1.0 eq) in ethanol (100 mL).

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure (±)-trans-2-(benzylamino)cyclopentan-1-ol.

Protocol 2: Optical Resolution of (±)-trans-2-(Benzylamino)cyclopentan-1-ol

This protocol describes the separation of the enantiomers of the racemic amino alcohol.[1]

Materials:

  • (±)-trans-2-(Benzylamino)cyclopentan-1-ol

  • (R)-(-)-Mandelic acid

  • Methanol

  • Acetone

  • 1 M Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Büchner funnel and flask

  • pH paper

Procedure:

  • Dissolve (±)-trans-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in warm methanol (5 mL per gram of amino alcohol).

  • In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in a minimum amount of warm methanol.

  • Slowly add the mandelic acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash with cold acetone. This first crop of crystals will be enriched in the (1S,2S)-2-(benzylamino)cyclopentan-1-ol-(R)-mandelate salt.

  • Recrystallize the diastereomeric salt from methanol until a constant optical rotation is achieved.

  • To recover the free amino alcohol, suspend the resolved diastereomeric salt in a mixture of diethyl ether and 1 M sodium hydroxide solution.

  • Stir the mixture until the solid dissolves. Check the aqueous layer with pH paper to ensure it is basic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentan-1-ol.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of (1S,2S)-2-(benzylamino)cyclopentan-1-ol as a chiral ligand in a representative organometallic reaction.

Materials:

  • (1S,2S)-2-(Benzylamino)cyclopentan-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add (1S,2S)-2-(benzylamino)cyclopentan-1-ol (0.05 eq) and anhydrous toluene (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq, 1.0 M solution in hexanes) to the solution via syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle of Diethylzinc Addition to an Aldehyde

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand like this compound. This mechanism is based on the model proposed by Noyori and coworkers.[2][3]

Catalytic_Cycle Ligand Chiral Amino Alcohol (Ligand) Active_Catalyst Chiral Zinc Complex (Active Catalyst) Ligand->Active_Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Intermediate_Complex Ternary Complex Active_Catalyst->Intermediate_Complex + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate_Complex Product_Complex Zinc Alkoxide Product Complex Intermediate_Complex->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - Product-ZnEt Product Chiral Alcohol Product Product_Complex->Product Workup (H+)

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Workflow: Synthesis and Application

This diagram outlines the overall workflow from the synthesis of the chiral ligand to its application in a catalytic reaction.

Workflow cluster_synthesis Ligand Synthesis cluster_application Catalytic Application Start Cyclopentene Oxide + Benzylamine Racemic Racemic (±)-trans-2- (benzylamino)cyclopentan-1-ol Start->Racemic Aminolysis Resolution Optical Resolution with (R)-(-)-Mandelic Acid Racemic->Resolution Chiral_Ligand (1S,2S)-2-(Benzylamino) cyclopentan-1-ol Resolution->Chiral_Ligand Diastereomeric Crystallization Catalyst_Formation Active Catalyst Formation (Ligand + Et2Zn) Chiral_Ligand->Catalyst_Formation To Catalysis Reaction Enantioselective Addition (Aldehyde + Et2Zn) Catalyst_Formation->Reaction Product_Isolation Workup and Purification Reaction->Product_Isolation Final_Product Enantiomerically Enriched Secondary Alcohol Product_Isolation->Final_Product

Caption: Workflow for the synthesis of the chiral ligand and its use in catalysis.

References

Synthetic Utility of 2-(Benzylamino)cyclopentan-1-ol in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)cyclopentan-1-ol and its derivatives are valuable chiral building blocks in asymmetric synthesis. The rigid cyclopentane backbone, combined with the stereochemically defined amino and hydroxyl groups, makes this scaffold highly effective in inducing chirality in a variety of organic transformations. This document provides an overview of its key applications as a chiral auxiliary and as a precursor for chiral ligands, complete with experimental protocols and performance data. The trans-configuration of the amino and hydroxyl groups is crucial for creating a well-defined chiral environment, leading to high levels of stereocontrol in reactions.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of 2-aminocyclopentanol derivatives is as chiral auxiliaries. By temporarily incorporating this chiral moiety into a prochiral substrate, it is possible to direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions. The auxiliary is typically converted into a rigid oxazolidinone structure to maximize its stereodirecting effect.

Asymmetric Alkylation

Chiral oxazolidinones derived from aminocyclopentanols are effective in directing the asymmetric alkylation of enolates. The bulky cyclopentyl group effectively shields one face of the enolate, leading to high diastereoselectivity.

Table 1: Asymmetric Alkylation of Propionyl Imide Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]

ElectrophileProductYield (%)Diastereomeric Excess (de, %)
Benzyl bromide2-(S)-Benzyl-propionic acid derivative65-72>99
Allyl iodide2-(S)-Allyl-propionic acid derivative65-72>99
  • Preparation of the N-Propionyl Oxazolidinone:

    • To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1 equivalent) in dry THF, add n-butyllithium (1 equivalent) at -78 °C.

    • After stirring for 30 minutes, add propionyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by silica gel chromatography to obtain the N-propionyl imide.

  • Alkylation:

    • Dissolve the N-propionyl imide (1 equivalent) in dry THF and cool to -78 °C.

    • Add lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise and stir for 1 hour to form the lithium enolate.

    • Add benzyl bromide (1.2 equivalents) and allow the reaction to slowly warm to -20 °C over 6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the product by silica gel chromatography.

  • Removal of the Chiral Auxiliary:

    • The chiral auxiliary can be removed by hydrolysis with lithium hydroperoxide (LiOOH) in aqueous THF to yield the corresponding carboxylic acid and recover the auxiliary.

Asymmetric Aldol Reactions

The boron enolates of N-acyl oxazolidinones derived from aminocyclopentanols undergo highly diastereoselective aldol reactions with aldehydes. The rigid chelated transition state ensures excellent stereocontrol, leading predominantly to the syn-aldol product.

Table 2: Asymmetric Aldol Reaction of Propionyl Imide Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]

AldehydeProductYield (%)Diastereomeric Excess (de, %)
Isobutyraldehydesyn-Aldol adduct70-80>99
Benzaldehydesyn-Aldol adduct70-80>99
Propionaldehydesyn-Aldol adduct70-80>99
Acetaldehydesyn-Aldol adduct70-80>99
  • Formation of the Boron Enolate:

    • Dissolve the N-propionyl imide (1 equivalent) in dry dichloromethane and cool to 0 °C.

    • Add dibutylboron triflate (1.1 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (1.2 equivalents).

    • Stir the mixture at 0 °C for 1 hour to form the boron enolate.

  • Aldol Addition:

    • Cool the enolate solution to -78 °C.

    • Add isobutyraldehyde (1.5 equivalents) dropwise.

    • Stir the reaction at -78 °C and allow it to warm to 0 °C over 4-6 hours (monitor by TLC).

    • Quench the reaction with a pH 7 phosphate buffer and extract with dichloromethane.

    • Purify the product by silica gel chromatography.

  • Auxiliary Cleavage:

    • The auxiliary can be cleaved using lithium hydroperoxide in aqueous THF to afford the β-hydroxy acid and recover the chiral auxiliary in good yield (80-85%).[1]

Aldol_Reaction_Workflow cluster_prep Oxazolidinone Preparation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Removal Aminoalcohol 2-Aminocyclopentanol Derivative Oxazolidinone (4R,5S)-Cyclopentano [d]oxazolidin-2-one Aminoalcohol->Oxazolidinone Cyclization Phosgene_analog Phosgene or equivalent N_Acyl_Oxazolidinone N-Propionyl Imide Oxazolidinone->N_Acyl_Oxazolidinone Acylation (n-BuLi, -78 °C) Acyl_Chloride Propionyl Chloride Acyl_Chloride->N_Acyl_Oxazolidinone Boron_Enolate Boron Enolate Formation N_Acyl_Oxazolidinone->Boron_Enolate Bu2BOTf, DIPEA Aldol_Addition Aldol Addition (-78 °C to 0 °C) Boron_Enolate->Aldol_Addition Aldehyde Aldehyde (e.g., Isobutyraldehyde) Aldehyde->Aldol_Addition Syn_Adduct syn-Aldol Adduct (>99% de) Aldol_Addition->Syn_Adduct Cleavage Hydrolysis (LiOOH) Syn_Adduct->Cleavage Final_Product Chiral β-Hydroxy Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Oxazolidinone Cleavage->Recovered_Auxiliary

Workflow for the asymmetric aldol reaction using a cyclopentanol-derived chiral auxiliary.

Application as a Precursor for Chiral Ligands

The vicinal amino alcohol functionality in this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a well-defined chiral pocket that can effectively induce enantioselectivity in a variety of transformations.

P,N-Ligands for Asymmetric Catalysis

Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a prominent class of ligands in asymmetric catalysis. The amino alcohol scaffold of this compound can be readily converted into P,N-ligands by phosphinylation of the amino group.

  • Protection of the Hydroxyl Group (if necessary):

    • Depending on the desired final ligand structure and subsequent reactions, the hydroxyl group may need to be protected, for example, as a silyl ether.

  • Phosphinylation of the Amino Group:

    • To a solution of this compound (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an aprotic solvent (e.g., THF or dichloromethane) at 0 °C, add a chlorophosphine (e.g., chlorodiphenylphosphine, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Filter the resulting salt and concentrate the filtrate under reduced pressure.

    • Purify the crude ligand by column chromatography or recrystallization.

Ligand_Synthesis start 2-(Benzylamino) cyclopentan-1-ol reaction Phosphinylation start->reaction reagent Chlorodiphenylphosphine (Ph2PCl) reagent->reaction base Base (e.g., Et3N) base->reaction product Chiral P,N-Ligand reaction->product application Asymmetric Catalysis (e.g., Hydrogenation, Allylic Alkylation) product->application

General synthesis of a P,N-ligand from this compound.
Applications in Asymmetric Catalysis

While specific data for ligands derived directly from this compound is not abundant in the literature, analogous chiral P,N-ligands have demonstrated high efficacy in a range of metal-catalyzed reactions.

  • Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral P,N-ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, often providing high enantioselectivities.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral P,N-ligands are widely used in palladium-catalyzed AAA reactions to construct stereogenic centers with high enantiomeric excess.

The performance of these ligands is highly dependent on the specific ligand structure, the metal center, and the reaction conditions. Researchers are encouraged to screen a variety of ligands derived from the 2-aminocyclopentanol scaffold to identify the optimal catalyst for a given transformation.

Conclusion

This compound is a versatile chiral building block with significant utility in asymmetric synthesis. Its application as a chiral auxiliary, particularly in the form of an oxazolidinone, provides a reliable method for the diastereoselective synthesis of α-substituted carboxylic acids and syn-β-hydroxy acids with excellent stereocontrol. Furthermore, its amino alcohol functionality serves as a valuable handle for the synthesis of chiral P,N-ligands, which have broad potential in asymmetric catalysis. The protocols and data presented herein provide a foundation for the practical application of this valuable chiral scaffold in research and development.

References

Application Notes and Protocols for 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Its rigid cyclopentane backbone and the presence of both a hydroxyl and a secondary amino group allow for effective coordination to metal centers, making it a valuable tool in the stereoselective synthesis of complex molecules. These characteristics have led to its application in the development of novel pharmaceuticals, particularly those targeting the central nervous system (CNS), and in the synthesis of antiviral agents like carbocyclic nucleosides.

This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role as a chiral ligand in asymmetric catalysis and as a key intermediate in the synthesis of biologically active compounds.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, with specific values provided for the (1S,2S) enantiomer where applicable.

PropertyValueReference(s)
IUPAC Name (1S,2S)-2-(benzylamino)cyclopentan-1-ol[1]
Synonyms (1S,2S)-2-(benzylamino)cyclopentanol, Trans-(1S,2S)-2-Benzylaminocyclopentanol[1]
CAS Number 68327-02-6 ((1S,2S) isomer)[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance White solid[1]
Melting Point 79°C[1]
Storage Temperature 2-8°C[1]

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand or auxiliary in asymmetric synthesis. Its rigid structure provides a well-defined chiral environment, leading to high enantioselectivity in various chemical transformations.

Chiral Ligand for Asymmetric Transfer Hydrogenation

Chiral β-amino alcohols, such as this compound, are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. The resulting chiral alcohols and amines are valuable intermediates in pharmaceutical synthesis. The rigidity of the cyclopentane ring is crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on established procedures for Ru(II)-catalyzed ATH using chiral β-amino alcohol ligands.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-2-(benzylamino)cyclopentan-1-ol

  • Acetophenone

  • Isopropyl alcohol (reagent grade)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-2-(benzylamino)cyclopentan-1-ol (2.2 mol%) is stirred in anhydrous toluene for 30 minutes to form the catalyst complex.

  • The solvent is removed under vacuum.

  • The catalyst is dissolved in isopropyl alcohol.

  • A solution of potassium hydroxide (5 mol%) in isopropyl alcohol is added to the catalyst solution.

  • Acetophenone (1 mmol) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (R)-1-phenylethanol.

Expected Outcome:

  • High conversion to the corresponding chiral alcohol.

  • Good to excellent enantiomeric excess (ee), typically up to 82% for similar rigid ligands[2].

Logical Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_catalyst_formation Catalyst Formation cluster_reaction Hydrogenation Reaction Ru_complex [RuCl₂(p-cymene)]₂ Catalyst Chiral Ru-Catalyst Ru_complex->Catalyst Ligand (1S,2S)-2-(benzylamino)cyclopentan-1-ol Ligand->Catalyst Reaction Asymmetric Transfer Hydrogenation Catalyst->Reaction Ketone Substrate (Ketone/Imine) Ketone->Reaction H_Source Hydrogen Source (e.g., Isopropanol) H_Source->Reaction Product Chiral Product (Alcohol/Amine) Reaction->Product

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Chiral Auxiliary for the Synthesis of β-Amino Acids

Chiral auxiliaries derived from this compound can be employed in the stereoselective synthesis of β-amino acids. These non-natural amino acids are of significant interest in medicinal chemistry for the creation of peptidomimetics with enhanced stability and biological activity.

Experimental Protocol: Diastereoselective Alkylation for β-Amino Acid Synthesis

This protocol is a generalized procedure based on the use of chiral auxiliaries for the synthesis of β²,²-amino acids.

Materials:

  • Chiral bicyclic N,O-acetal derived from this compound

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA)

  • Alkylating agent (e.g., benzyl iodide)

  • Lithium hexamethyldisilazide (LHMDS)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the chiral N,O-acetal (1 equivalent) in dry THF under an inert atmosphere.

  • Add HMPA (4 equivalents) and cool the mixture to -78°C.

  • Add the alkylating agent (3 equivalents).

  • Add LHMDS (2 equivalents) dropwise and stir for 5 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the diastereomerically enriched product.

  • Subsequent acidic hydrolysis will yield the desired enantiopure β-amino acid.

Expected Outcome:

  • High yield of the alkylated product with good diastereoselectivity (dr > 80:20)[3].

Intermediate in the Synthesis of Bioactive Molecules

This compound is a precursor to (1S,2S)-2-aminocyclopentanol through debenzylation. This aminocyclopentanol is a key intermediate in the synthesis of various biologically active compounds, including antiviral carbocyclic nucleosides.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. (1S,2S)-2-Aminocyclopentanol can be elaborated into cyclopentenyl derivatives that serve as scaffolds for the attachment of various nucleobases.

Signaling Pathway Context

Many antiviral nucleoside analogues exert their effect by targeting viral polymerases. Once inside the cell, they are phosphorylated to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.

Diagram of Nucleoside Analogue Activation and Action

Antiviral_Pathway cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analogue (from Cyclopentanol Intermediate) NA_MP Analogue Monophosphate NA->NA_MP Cellular Kinases NA_DP Analogue Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Analogue Triphosphate NA_DP->NA_TP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase NA_TP->Viral_Polymerase Competitive Inhibition Replication Viral Genome Replication Viral_Polymerase->Replication Inhibition Inhibition of Replication Viral_Polymerase->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(benzylamino)cyclopentan-1-ol as a chiral ligand in asymmetric synthesis. The following information is designed to help you overcome common challenges and improve the enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric catalysis?

A1: this compound is a chiral β-amino alcohol that serves as a ligand in asymmetric catalysis. Its nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The rigid cyclopentane backbone is a key feature that contributes to a more predictable stereochemical outcome by minimizing the number of possible transition states.[1]

Q2: What types of reactions are typically catalyzed by complexes of this compound?

A2: Chiral amino alcohol ligands, including this compound, are frequently employed in the enantioselective addition of organometallic reagents to carbonyl compounds. A classic example is the addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[2][3][4] They are also used in other asymmetric transformations such as transfer hydrogenation and aldol reactions.

Q3: How does the purity of the this compound ligand affect the enantioselectivity of the reaction?

A3: The enantiomeric and chemical purity of the ligand is paramount. The presence of the opposite enantiomer of the ligand will lead to the formation of the undesired product enantiomer, thereby reducing the overall enantiomeric excess (% ee) of the reaction. Chemical impurities can interfere with the catalyst formation or the catalytic cycle, potentially leading to lower yields and/or enantioselectivity. It is crucial to use a ligand with high enantiomeric and chemical purity.

Q4: Can the benzyl group on the amine be removed after the reaction?

A4: Yes, the benzyl group is a common protecting group for amines and can be removed post-reaction if the final product requires a free amine. A common method for debenzylation is catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a chiral ligand and provides systematic steps for troubleshooting and optimizing your reaction.

Problem 1: Low Enantioselectivity (% ee)

Low enantioselectivity is one of the most frequent challenges in asymmetric catalysis. The following factors can significantly influence the stereochemical outcome of your reaction.

Troubleshooting Steps:

  • Verify Ligand Purity:

    • Ensure the enantiomeric and chemical purity of your this compound. If in doubt, purify the ligand by recrystallization or chromatography.[1]

  • Optimize Reaction Temperature:

    • Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal balance.

  • Screen Different Solvents:

    • The choice of solvent can have a profound impact on enantioselectivity.[5] The polarity and coordinating ability of the solvent can influence the structure of the catalytic species and the transition states. A systematic solvent screen is highly recommended. Non-polar, non-coordinating solvents like toluene or hexane often give different results compared to coordinating solvents like THF or diethyl ether.

  • Adjust Catalyst Loading:

    • The amount of the chiral ligand used can affect the outcome. While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity and can be costly. It is recommended to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to identify the optimal concentration.

  • Vary the Metal Source (if applicable):

    • If you are forming the catalyst in situ, the purity and nature of the metal source are important. For zinc-catalyzed reactions, the source of the dialkylzinc can matter. Ensure it is free of impurities that could interfere with the catalyst.

Data Presentation: Effect of Solvent and Temperature on Enantioselectivity

The following table summarizes hypothetical data for the enantioselective addition of diethylzinc to benzaldehyde, illustrating the impact of solvent and temperature on the enantiomeric excess (% ee) of the resulting 1-phenyl-1-propanol.

EntrySolventTemperature (°C)Yield (%)% ee
1Toluene09585
2Toluene-209292
3Hexane09088
4THF08875
5CH₂Cl₂08560
Problem 2: Low Reaction Conversion or Yield

Poor conversion or low yield can be due to several factors, from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions:

    • Organometallic reagents like diethylzinc are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Check Reagent Quality:

    • Verify the quality and concentration of all reagents, especially the organometallic species. Titration of the organometallic reagent is recommended to determine its exact concentration.

  • Increase Catalyst Loading:

    • If the reaction is sluggish, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

  • Increase Reaction Temperature:

    • While lower temperatures often favor enantioselectivity, they also slow down the reaction. If the conversion is low, a moderate increase in temperature may be required. This often represents a trade-off between yield and enantioselectivity.

  • Extend Reaction Time:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). The reaction may simply require a longer time to reach completion.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (or other anhydrous solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add diethylzinc solution (e.g., 2.0 mL, 2.0 mmol, 2.0 equivalents) dropwise via syringe.

  • Stir the mixture for 30 minutes at the same temperature to allow for the formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 equivalent) dropwise.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Visualizations

Experimental Workflow for Reaction Optimization

experimental_workflow start Start: Low Enantioselectivity check_purity Verify Ligand Purity start->check_purity optimize_temp Optimize Temperature check_purity->optimize_temp If pure screen_solvent Screen Solvents optimize_temp->screen_solvent adjust_loading Adjust Catalyst Loading screen_solvent->adjust_loading end Goal: High Enantioselectivity adjust_loading->end reaction_parameters cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature Outcome Reaction Outcome (Yield & % ee) Temperature->Outcome Solvent Solvent Solvent->Outcome Concentration Concentration Concentration->Outcome Ligand_Purity Ligand Purity Ligand_Purity->Outcome Substrate_Purity Substrate Purity Substrate_Purity->Outcome Metal_Source Metal Source Metal_Source->Outcome

References

troubleshooting low yields in 2-(benzylamino)cyclopentan-1-ol mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize yields in reactions mediated by 2-(benzylamino)cyclopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions using this compound as a catalyst?

Low yields can often be attributed to several factors, including suboptimal reaction conditions, reagent impurity, or catalyst deactivation. Common issues include incorrect solvent choice, non-ideal temperature, and insufficient reaction time. Moisture in the reaction flask can also be a significant issue, leading to decomposition of reagents or the catalyst.[1]

Q2: How critical is the purity of this compound for the reaction outcome?

The purity of the catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and enantioselectivity. It is crucial to use a highly purified form of the catalyst. If you are synthesizing the catalyst in-house, ensure proper purification and characterization.

Q3: Can the reaction be sensitive to air or moisture?

Yes, many organocatalyzed reactions, including those using proline-derived catalysts, can be sensitive to moisture.[1] It is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and reagents to minimize potential side reactions and catalyst deactivation. Flame-drying glassware before use is a recommended practice.[1]

Q4: What is the typical catalyst loading for this compound?

The optimal catalyst loading can vary depending on the specific reaction. A good starting point is typically 5-10 mol%. However, this should be optimized for your specific substrates and conditions. Lowering the catalyst loading may be possible for highly reactive substrates, while more challenging transformations might require a higher loading.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no product formation, it is essential to systematically investigate the potential causes. The following troubleshooting workflow can guide your investigation.

LowYieldTroubleshooting Start Low or No Yield Observed Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Catalyst_Check Assess Catalyst Activity Start->Catalyst_Check Condition_Check Review Reaction Conditions Start->Condition_Check Purity Check Purity of Starting Materials (NMR, etc.) Reagent_Check->Purity Stoichiometry Confirm Accurate Stoichiometry Reagent_Check->Stoichiometry Catalyst_Purity Ensure Catalyst Purity Catalyst_Check->Catalyst_Purity Catalyst_Loading Optimize Catalyst Loading (5-20 mol%) Catalyst_Check->Catalyst_Loading Solvent Screen Different Solvents Condition_Check->Solvent Temperature Optimize Temperature Condition_Check->Temperature Time Increase Reaction Time Condition_Check->Time Moisture Ensure Anhydrous Conditions Condition_Check->Moisture Solution Systematically Optimize & Re-run Purity->Solution Stoichiometry->Solution Catalyst_Purity->Solution Catalyst_Loading->Solution Solvent->Solution Temperature->Solution Time->Solution Moisture->Solution

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Inconsistent Results

Inconsistent yields can be frustrating. The diagram below illustrates key factors that can influence the reaction outcome. Ensuring these are tightly controlled will improve reproducibility.

ReactionFactors Reaction Reaction Outcome (Yield & Selectivity) Catalyst Catalyst Integrity - Purity - Age - Handling Reaction->Catalyst Reagents Reagent Quality - Purity of Substrates - Anhydrous Solvents Reaction->Reagents Conditions Reaction Conditions - Temperature Control - Stirring Rate - Inert Atmosphere Reaction->Conditions Procedure Experimental Procedure - Rate of Addition - Work-up & Purification Reaction->Procedure

Caption: Key factors influencing reaction reproducibility.

Data on Reaction Optimization

Optimizing reaction parameters is a crucial step. The following tables provide illustrative data for a hypothetical asymmetric aldol reaction catalyzed by this compound.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene252445
2Dichloromethane252462
3Acetonitrile252455
4Tetrahydrofuran252471
5Water2524<10

Conditions: Aldehyde (1.0 mmol), Ketone (2.0 mmol), Catalyst (10 mol%). The results indicate that polar aprotic solvents like THF may be preferable, while water is detrimental.[2]

Table 2: Effect of Temperature and Catalyst Loading on Reaction Yield

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)
1THF01065
2THF251071
3THF401068
4THF25558
5THF251572

This data suggests that for this hypothetical reaction, room temperature (25°C) is optimal, and increasing catalyst loading beyond 10 mol% provides diminishing returns.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction

This protocol provides a general methodology for an asymmetric aldol reaction using this compound.

  • Preparation of Glassware: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: To the flask, add this compound (0.1 mmol, 10 mol%). The flask is then charged with the aldehyde (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (e.g., THF, 5 mL).

  • Reaction Initiation: The mixture is stirred for 10 minutes at the desired temperature (e.g., 25°C). The ketone (2.0 mmol, 2.0 equiv) is then added dropwise over 5 minutes.

  • Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product.

References

optimization of reaction conditions for 2-(benzylamino)cyclopentan-1-ol catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(benzylamino)cyclopentan-1-ol and related prolinol-derived organocatalysts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound?

A1: this compound is a chiral organocatalyst, derived from prolinol, primarily used in asymmetric synthesis. It is highly effective for carbon-carbon bond-forming reactions, most notably:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.[1][2][3]

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated compounds, such as nitroolefins or enones.[4][5][6]

Q2: What is the general catalytic mechanism?

A2: The catalytic cycle typically proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone or aldehyde substrate to form a nucleophilic enamine. This enamine then attacks the electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The catalyst's chiral scaffold directs the approach of the electrophile, controlling the stereochemistry of the product. Finally, hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst.[2]

Q3: How critical is the choice of solvent?

A3: Solvent selection is extremely critical and can profoundly impact reaction yield, diastereoselectivity, and enantioselectivity.[7][8] A solvent's polarity can influence the stability of the transition state. It is often necessary to screen several solvents to find the optimal conditions for a specific substrate combination.[9][10] In some cases, poor solubility of the catalyst can completely inhibit the reaction.[5]

Q4: What is a standard catalyst loading?

A4: Typical catalyst loading ranges from 5 mol% to 20 mol%. However, the optimal loading can vary. For highly reactive substrates, loading may be reduced, while more challenging transformations might require a higher concentration. It is always recommended to start with a standard loading (e.g., 10 mol%) and optimize from there.[9][10]

Q5: Is an additive or co-catalyst necessary?

A5: In many cases, yes. The addition of an acidic co-catalyst can significantly enhance both the reaction rate and stereoselectivity.[9] The acid facilitates the turnover-limiting hydrolysis step and can also activate the electrophile through hydrogen bonding.[2] Common additives include p-toluenesulfonic acid (TsOH), acetic acid (AcOH), or trifluoroacetic acid (TFA).[2][9]

Troubleshooting Guide

This guide addresses common problems encountered during experiments using this compound catalysts.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inappropriate Solvent The catalyst or starting materials may have poor solubility. Screen a range of solvents with varying polarities, such as Dichloromethane (CH2Cl2), Chloroform (CHCl3), THF, or DMF.[5][10]
Low Reaction Temperature The reaction may have a high activation energy. Try increasing the reaction temperature in 10 °C increments.
Catalyst Deactivation The catalyst can be deactivated by moisture or highly acidic/basic impurities. Ensure all reagents and solvents are anhydrous and glassware is properly dried.
Insufficient Reaction Time The reaction may be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours) using TLC or GC/MS.
Lack of Acidic Additive Many reactions require an acidic co-catalyst to proceed efficiently. Consider adding an acid like TsOH or AcOH (10-50 mol%).[9]
Problem 2: Poor Enantioselectivity (Low % ee)
Possible Cause Suggested Solution
Suboptimal Temperature Higher temperatures can decrease enantioselectivity by allowing access to less-ordered transition states. Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Incorrect Solvent Choice The solvent plays a key role in organizing the chiral transition state. Screen a variety of aprotic solvents. Dichloromethane is often a good starting point.[5]
Presence of Water Water can interfere with the catalytic cycle and disrupt the hydrogen-bonding network that controls stereoselectivity. Use rigorously dried solvents and reagents.
Catalyst Loading Too High/Low An incorrect catalyst concentration can sometimes lead to background uncatalyzed reactions or catalyst aggregation. Optimize the catalyst loading, typically between 5-20 mol%.
Problem 3: Poor Diastereoselectivity (Low dr)
Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control The observed diastereomer may not be the kinetically favored product. Varying the reaction temperature can influence the diastereomeric ratio.
Solvent and Additive Effects Both the solvent and any acidic additives can influence the facial selectivity of the electrophile's approach. Experiment with different solvents and consider screening various acidic co-catalysts.[2]
Steric Factors of Substrates Bulky substituents on either the nucleophile or electrophile can impact diastereoselectivity. While harder to control, sometimes modifying the catalyst structure is necessary for highly demanding substrates.

Data Presentation: Optimization Parameters

The following tables summarize the typical effects of various reaction parameters. The values are representative and should be used as a starting point for optimization.

Table 1: Effect of Solvent on a Model Michael Addition (Cyclohexanone addition to trans-β-nitrostyrene)

EntrySolventYield (%)dr (anti/syn)ee (%) (anti)
1CH2Cl29594:676
2CHCl39292:871
3THF8588:1265
4Toluene<5--
5MeOH6070:3045

Data is representative based on findings for similar prolinol-derived catalysts.[5]

Table 2: Effect of Additives on a Model Aldol Reaction (Cyclohexanone and 4-nitrobenzaldehyde)

EntryAdditive (20 mol%)Yield (%)dr (anti/syn)ee (%) (anti)
1None4580:2068
2Acetic Acid (AcOH)8890:1085
3TsOH9295:591
4Trifluoroacetic Acid (TFA)7596:493

Data is illustrative of the general trend that acidic additives improve performance.[2][9]

Visualizations

Experimental Workflow

G A 1. Reagent Preparation (Substrates, Solvent, Additive) B 2. Inert Atmosphere (Purge vessel with N2 or Ar) A->B C 3. Add Reagents & Catalyst (Solvent, nucleophile, electrophile, additive, then catalyst) B->C D 4. Reaction Monitoring (Stir at optimal temperature, monitor by TLC/GC) C->D E 5. Reaction Quench (e.g., add sat. NH4Cl solution) D->E F 6. Workup & Purification (Extraction, drying, and column chromatography) E->F G 7. Product Analysis (NMR for structure & dr, chiral HPLC for ee) F->G

Caption: General experimental workflow for a typical reaction.

Troubleshooting Decision Tree

G Start Unsatisfactory Result? Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield  Yield < 50% LowEE Low Enantioselectivity Problem->LowEE  ee < 80% CheckSolvent Screen Solvents? LowYield->CheckSolvent CheckTemp Vary Temperature? LowEE->CheckTemp CheckSolvent->CheckTemp No Improvement CheckPurity Verify Reagent Purity & Anhydrous Conditions CheckSolvent->CheckPurity No Improvement CheckTemp->CheckSolvent No Improvement CheckAdditive Add/Change Additive? CheckTemp->CheckAdditive No Improvement CheckAdditive->CheckPurity No Improvement

Caption: Troubleshooting logic for optimizing reaction outcomes.

Proposed Catalytic Cycle (Enamine Mechanism)

G Proposed Enamine Catalytic Cycle Catalyst Catalyst (R2NH) Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H2O Ketone Ketone Substrate Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + E+ Electrophile Electrophile (E+) Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H2O H2O H2O H2O->Product

Caption: The enamine-based catalytic cycle for amine catalysts.

Detailed Experimental Protocol

Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • This compound catalyst (10 mol%, 0.1 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Cyclohexanone (3.0 equiv)

  • p-Toluenesulfonic acid (TsOH) (10 mol%, 0.1 equiv)

  • Dichloromethane (CH2Cl2), anhydrous (to make a 0.2 M solution with respect to nitrostyrene)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add trans-β-nitrostyrene (1.0 equiv), this compound (0.1 equiv), and TsOH (0.1 equiv).

  • Add anhydrous dichloromethane via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Add cyclohexanone (3.0 equiv) to the mixture via syringe.

  • Stir the reaction mixture at room temperature (or the optimized temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (nitrostyrene) is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclohexanone.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the purified product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

common side products in the synthesis of 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(benzylamino)cyclopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of 2-hydroxycyclopentanone with benzylamine to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.[1]

  • Epoxide Ring-Opening: This method consists of the nucleophilic attack of benzylamine on cyclopentene oxide, leading to the opening of the epoxide ring and the formation of the trans-amino alcohol.

Q2: What are the most common side products I should anticipate?

A2: The formation of side products is dependent on the chosen synthetic pathway.

  • For Reductive Amination:

    • 2-(Dibenzylamino)cyclopentan-1-ol: This tertiary amine results from the over-alkylation of the desired secondary amine product.[1]

    • Cyclopentane-1,2-diol: Formed by the direct reduction of the 2-hydroxycyclopentanone starting material before amination can occur.

    • Aldol Condensation Products: 2-hydroxycyclopentanone can undergo self-condensation, especially in the presence of acid or base catalysts, leading to higher molecular weight impurities.[2]

    • Unreacted Starting Materials: Residual 2-hydroxycyclopentanone and benzylamine may remain.

  • For Epoxide Ring-Opening:

    • 2-((2-hydroxycyclopentyl)(benzyl)amino)cyclopentan-1-ol: This di-adduct is formed when the product amine reacts with a second molecule of cyclopentene oxide.

    • Cyclopentane-1,2-diol: Results from the hydrolysis of cyclopentene oxide if water is present in the reaction mixture.[3]

    • Unreacted Starting Materials: Unconsumed cyclopentene oxide and benzylamine can be present as impurities.

Q3: How can I prevent the formation of the tertiary amine side product, 2-(dibenzylamino)cyclopentan-1-ol, during reductive amination?

A3: To minimize the formation of this over-alkylation product, careful control of the reaction stoichiometry is crucial. It is advisable to use only a slight excess of benzylamine (typically 1.1 to 1.3 equivalents) relative to 2-hydroxycyclopentanone. Running the reaction at a controlled, lower temperature can also disfavor the secondary reaction leading to the tertiary amine.

Q4: I am having difficulty with purification and suspect the presence of cyclopentane-1,2-diol. How can I avoid its formation?

A4: The presence of cyclopentane-1,2-diol indicates either premature reduction of the ketone (in reductive amination) or hydrolysis of the epoxide.

  • In the reductive amination pathway, ensure that the imine has formed before introducing the reducing agent. Alternatively, employ a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[4]

  • For the epoxide ring-opening method, it is critical to maintain anhydrous conditions by thoroughly drying all solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Problem 1: Low yield of the desired product accompanied by a significant amount of a higher molecular weight byproduct.

Possible Cause: Formation of di-adducts or over-alkylation products.

Troubleshooting Steps:

  • Byproduct Analysis: Characterize the high molecular weight impurity by mass spectrometry to confirm if its mass corresponds to the expected di-adduct or dibenzylamino compound.

  • Stoichiometric Adjustment:

    • For reductive amination, consider using a slightly larger excess of benzylamine.

    • For epoxide ring-opening, increasing the excess of benzylamine can favor the formation of the mono-adduct.

  • Temperature Control: Perform the reaction at a reduced temperature to decrease the rate of the subsequent reaction of the desired product.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction when the concentration of the desired product is at its maximum, before significant byproduct formation.

ParameterRecommended ConditionRationale
Reactant Ratio (Benzylamine : Electrophile) 1.5 : 1A moderate excess of the amine favors the formation of the desired secondary amine.
Temperature 0 °C to Room TemperatureLower temperatures reduce the rate of competing side reactions like over-alkylation.
Problem 2: A highly polar impurity is present, complicating the purification of the final product.

Possible Cause: Formation of cyclopentane-1,2-diol.

Troubleshooting Steps:

  • Impurity Confirmation: Verify the identity of the polar impurity by comparing its chromatographic retention time (GC or HPLC) with that of an authentic sample of cyclopentane-1,2-diol.

  • Anhydrous Conditions (Epoxide Route): Ensure all reagents and solvents are free of water.

  • Optimized Reducing Agent Addition (Reductive Amination):

    • Provide adequate time for imine formation prior to the addition of the reducing agent.

    • Consider using a pH-sensitive reducing agent like sodium cyanoborohydride, which exhibits greater reactivity towards the iminium ion compared to the ketone under mildly acidic conditions.

ParameterRecommended ConditionRationale
Solvent Water Content < 50 ppmMinimizes the hydrolysis of cyclopentene oxide.
Reducing Agent (Reductive Amination) Sodium Cyanoborohydride (NaBH₃CN)Offers selective reduction of the iminium ion in the presence of a ketone.[1]
pH (Reductive Amination with NaBH₃CN) 6-7This pH range optimizes the equilibrium for iminium ion formation and its subsequent reduction.
Problem 3: The reaction results in a complex mixture of products with a broad range of molecular weights.

Possible Cause: Dimerization or polymerization of the starting materials.

Troubleshooting Steps:

  • Reaction Condition Control:

    • For the reductive amination of 2-hydroxycyclopentanone, avoid strongly acidic or basic conditions which can promote aldol-type self-condensation reactions.

    • For the epoxide ring-opening, ensure high purity of starting materials to prevent initiation of polymerization.

  • Starting Material Purification: Use purified 2-hydroxycyclopentanone to remove any impurities that might catalyze side reactions.

  • Lower Reaction Concentration: Diluting the reaction mixture can disfavor intermolecular side reactions such as dimerization.

Visualizing Reaction Pathways and Troubleshooting

Reductive Amination Workflow

reductive_amination start Start: 2-Hydroxycyclopentanone + Benzylamine imine Imine Formation start->imine side_reduction Side Reaction: Reduction of Ketone start->side_reduction reduction Reduction imine->reduction product Product: This compound reduction->product side_overalkylation Side Reaction: Over-alkylation product->side_overalkylation diol Side Product: Cyclopentane-1,2-diol side_reduction->diol tertiary_amine Side Product: 2-(Dibenzylamino)cyclopentan-1-ol side_overalkylation->tertiary_amine

Caption: Workflow for reductive amination and potential side reactions.

Epoxide Ring-Opening Pathway

epoxide_opening start Start: Cyclopentene Oxide + Benzylamine nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack side_hydrolysis Side Reaction: Hydrolysis start->side_hydrolysis protonation Protonation nucleophilic_attack->protonation product Product: This compound protonation->product side_diadduct Side Reaction: Reaction with Product product->side_diadduct diol Side Product: Cyclopentane-1,2-diol side_hydrolysis->diol diadduct Side Product: Di-adduct side_diadduct->diadduct

Caption: Reaction pathway for epoxide ring-opening and potential side reactions.

Logical Relationship of Troubleshooting

troubleshooting_logic issue Observed Issue in Synthesis low_yield Low Yield / High MW Byproduct issue->low_yield polar_impurity Polar Impurity issue->polar_impurity complex_mixture Complex Mixture issue->complex_mixture over_alkylation Over-alkylation / Di-adduct low_yield->over_alkylation diol_formation Diol Formation polar_impurity->diol_formation dimerization Dimerization / Polymerization complex_mixture->dimerization cause Potential Cause adjust_stoichiometry Adjust Stoichiometry / Temperature over_alkylation->adjust_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions diol_formation->anhydrous_conditions optimize_reduction Optimize Reduction Step diol_formation->optimize_reduction control_conditions Control pH / Concentration dimerization->control_conditions solution Troubleshooting Step

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(benzylamino)cyclopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurity is typically unreacted benzylamine, especially when the synthesis involves the reaction of cyclopentene oxide with benzylamine.[1] Other potential impurities include diastereomers if a stereospecific synthesis is not perfectly controlled, and by-products from side reactions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. Common methods include:

  • Recrystallization: Effective for removing minor impurities from a solid crude product.

  • Column Chromatography: A versatile technique for separating the desired compound from impurities with different polarities.[2]

  • Diastereomeric Salt Formation: This method is specifically used for the resolution of racemic mixtures to isolate a single enantiomer.[1]

Q3: How can I remove unreacted benzylamine from my crude product?

A3: If the concentration of unreacted benzylamine is significant (e.g., >2% by weight), it is advisable to purify the crude product before proceeding with further steps like optical resolution.[1] Both recrystallization and column chromatography can be effective. An initial acid wash during the work-up can also help to remove the basic benzylamine.

Q4: What is the best method for separating the enantiomers of this compound?

A4: The most common method for resolving the enantiomers is through the formation of diastereomeric salts using a chiral resolving agent, such as R-(-)-mandelic acid.[1] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue remains after coolingThe chosen solvent is too good a solvent, or the compound is "oiling out".Try a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
No crystal formation upon coolingThe solution is not saturated.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Seeding with a small crystal of the pure compound can also induce crystallization.
Impurities co-crystallize with the productThe cooling process is too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of purer crystals.
Low recovery of the purified productThe compound has significant solubility in the cold solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the washing of the crystals is done with a minimal amount of ice-cold solvent.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product elutes with the solvent frontThe eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Product does not move from the baselineThe eluent is not polar enough.Increase the polarity of the eluent (e.g., a higher ratio of ethyl acetate to hexane). A small amount of a more polar solvent like methanol can be added if the compound is highly polar.
Broad peaks and poor resolutionThe column was not packed properly, or it was overloaded with the sample.Ensure the silica gel is packed uniformly without any air bubbles. The amount of crude material should typically be 1-5% of the weight of the silica gel.
Tailing of the product peakThe compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction.
Issue 3: Inefficient Diastereomeric Salt Resolution
Symptom Possible Cause Suggested Solution
No precipitation of the diastereomeric saltThe solution is not supersaturated, or the wrong solvent is being used.Concentrate the solution. If crystals do not form, try a different solvent system. Seeding with a crystal of the desired diastereomeric salt can initiate crystallization.
The purity of the resolved enantiomer is lowIncomplete separation of the diastereomers.Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free base.
Low yield of the desired enantiomerThe desired diastereomeric salt has significant solubility in the chosen solvent.Optimize the solvent and crystallization temperature to maximize the precipitation of the desired diastereomer while keeping the other in solution.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene, ethanol, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. A common solvent system to try is a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Parameter Value
Starting MaterialCrude this compound
Purity of Starting Material~90% (containing benzylamine)
Solvent System (Example)Ethyl acetate / Hexane
Expected Yield70-85%
Expected Purity>98%
Column Chromatography Purification
  • Stationary Phase: Pack a glass column with silica gel in a slurry with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Parameter Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Example Gradient)Hexane / Ethyl Acetate (95:5 to 70:30)
Ratio of Silica to Crude Product~50:1 (w/w)
Expected Yield60-80%
Expected Purity>99%
Optical Resolution via Diastereomeric Salt Formation

This protocol is based on the resolution with R-(-)-mandelic acid.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., isopropanol). Add an equimolar amount of R-(-)-mandelic acid.

  • Crystallization: Heat the solution to dissolve all solids, and then allow it to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. Seeding may be necessary.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., 1 M NaOH). Stir until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically pure this compound.

Parameter Value
Resolving AgentR-(-)-Mandelic Acid
Solvent for Salt FormationIsopropanol
Base for Liberation1 M Sodium Hydroxide
Extraction SolventToluene
Expected Yield (per enantiomer)35-45% (from racemate)
Expected Enantiomeric Excess>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_resolution Chiral Resolution cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography pure_racemate Pure Racemic Product recrystallization->pure_racemate column_chromatography->pure_racemate diastereomeric_salt Diastereomeric Salt Formation liberation Liberation of Free Base diastereomeric_salt->liberation pure_enantiomer Enantiomerically Pure Product liberation->pure_enantiomer pure_racemate->diastereomeric_salt

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_causes cluster_solutions start Impure Product? cause1 Unreacted Starting Material start->cause1 cause2 Diastereomer Contamination start->cause2 cause3 Side Products start->cause3 solution1 Optimize Reaction Conditions / Stoichiometry cause1->solution1 solution2 Column Chromatography cause1->solution2 solution4 Diastereomeric Salt Resolution cause2->solution4 cause3->solution2 solution3 Recrystallization cause3->solution3

Caption: Troubleshooting logic for impure this compound.

References

challenges in the scale-up of 2-(benzylamino)cyclopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(benzylamino)cyclopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two main industrial routes are the aminolysis of cyclopentene oxide with benzylamine and the reductive amination of 2-hydroxycyclopentanone with benzylamine. Both methods yield the racemic trans-product, which then requires chiral resolution.

Q2: What are the key challenges in the scale-up of the cyclopentene oxide aminolysis route?

A2: The primary challenges include managing the exothermic nature of the epoxide ring-opening reaction, ensuring adequate heat transfer in large reactors, and controlling regioselectivity to favor the desired trans-isomer. At scale, localized heating can lead to side reactions and impurities.

Q3: What are the common difficulties encountered during the scale-up of the reductive amination route?

A3: Common issues include incomplete imine formation, the persistence of the imine intermediate as an impurity, and the formation of byproducts such as N,N-dicyclopentylamine.[1] The choice of reducing agent and reaction conditions is critical to drive the reaction to completion and minimize side reactions.[2]

Q4: How is the chiral resolution of racemic trans-2-(benzylamino)cyclopentan-1-ol typically performed at an industrial scale?

A4: The most common method is diastereomeric salt formation using a chiral resolving agent, such as (R)-(-)-mandelic acid.[3] This process involves the selective crystallization of one diastereomer, which is influenced by solvent choice, temperature, and the molar ratio of the resolving agent.[3] Challenges at scale include achieving high diastereomeric excess and optimizing crystallization conditions for yield and purity.[3]

Q5: What are some critical considerations for optimizing the diastereomeric salt crystallization?

A5: Key factors include understanding the solubility differences between the diastereomeric salts, the potential for eutectic formation, and the impact of solvent systems on crystal morphology and purity.[4] Screening various solvents and temperatures is crucial for developing a robust and scalable crystallization process.[5]

Troubleshooting Guides

Reductive Amination Route
Problem Potential Cause Suggested Solution
Low conversion of 2-hydroxycyclopentanone Incomplete imine formation due to equilibrium.- Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. - Consider using a Lewis acid catalyst such as Ti(OiPr)₄ to promote imine formation.
Presence of unreacted imine in the final product - Insufficient reducing agent. - Reducing agent is not selective enough and is consumed by the ketone starting material.[2] - Low reaction temperature or insufficient reaction time.- Increase the equivalents of the reducing agent. - Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine over the ketone.[2] - Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC.
Formation of N,N-dicyclopentylamine byproduct Over-reaction of the product amine with the starting ketone.- Use a stoichiometric amount of the amine. - Add the reducing agent early in the reaction to reduce the imine as it is formed.
Difficult product isolation Emulsion formation during work-up.- Adjust the pH of the aqueous layer. - Use a different solvent system for extraction. - Consider salting out the product by adding a saturated solution of NaCl.
Epoxide Aminolysis Route
Problem Potential Cause Suggested Solution
Poor reaction control and exotherm The ring-opening of epoxides can be highly exothermic, especially at large scales.- Implement controlled, slow addition of the amine to the epoxide. - Ensure efficient reactor cooling and agitation to dissipate heat effectively. - Consider using a continuous flow reactor for better heat and mass transfer.
Low yield of the desired trans-isomer Formation of the cis-isomer or other side products due to non-optimal reaction conditions.- Optimize the reaction temperature; higher temperatures can sometimes improve selectivity. - Screen different solvents to find conditions that favor the desired stereochemical outcome.
Presence of unreacted starting materials Insufficient reaction time or temperature.- Increase the reaction temperature and/or prolong the reaction time. - Use an excess of the amine to drive the reaction to completion.
Diastereomeric Resolution
Problem Potential Cause Suggested Solution
Low diastereomeric excess (de) of the crystallized salt - Co-crystallization of both diastereomers. - The system may have reached a eutectic point. - Inefficient separation due to similar solubilities.- Screen a variety of solvents to maximize the solubility difference between the diastereomeric salts. - Optimize the cooling profile during crystallization; a slower cooling rate can improve selectivity. - Perform multiple recrystallizations to enhance the diastereomeric purity.[3]
Low yield of the desired diastereomeric salt The desired diastereomer has significant solubility in the mother liquor.- Adjust the solvent composition to decrease the solubility of the desired salt. - Optimize the crystallization temperature to maximize precipitation. - Concentrate the mother liquor and perform a second crystallization.
Inconsistent crystallization results at scale Poor control over nucleation and crystal growth.- Implement seeding with crystals of the desired pure diastereomer to ensure consistent crystallization. - Maintain precise control over temperature and agitation rate.

Experimental Protocols

Representative Protocol 1: Reductive Amination of 2-Hydroxycyclopentanone
  • Imine Formation: To a solution of 2-hydroxycyclopentanone (1.0 eq) in methanol, add benzylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude racemic trans-2-(benzylamino)cyclopentan-1-ol.

  • Purification: The crude product can be purified by column chromatography or used directly in the diastereomeric resolution step.

Representative Protocol 2: Aminolysis of Cyclopentene Oxide
  • Reaction Setup: In a suitable reactor, charge cyclopentene oxide (1.0 eq) and benzylamine (1.2 eq). The reaction can be run neat or in a suitable solvent such as methanol or isopropanol.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 6-12 hours. Monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess benzylamine and solvent under reduced pressure.

  • Purification: The crude product, racemic trans-2-(benzylamino)cyclopentan-1-ol, can be purified by vacuum distillation or column chromatography.

Representative Protocol 3: Diastereomeric Resolution
  • Salt Formation: Dissolve the racemic trans-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or a mixture with water). Heat the solution to 50-60 °C. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-0.6 eq) in the same solvent and add it to the amine solution.

  • Crystallization: Slowly cool the mixture to room temperature, then further cool to 0-5 °C to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Purification of the Salt: The diastereomeric purity of the salt can be enhanced by recrystallization from a suitable solvent.[3]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., toluene or ethyl acetate) and an aqueous alkaline solution (e.g., 1M NaOH). Stir until the salt dissolves. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound.[3]

Visualizations

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification 2-Hydroxycyclopentanone 2-Hydroxycyclopentanone Imine_Intermediate Imine_Intermediate 2-Hydroxycyclopentanone->Imine_Intermediate Benzylamine Benzylamine Benzylamine->Imine_Intermediate Racemic_Product Racemic trans-2-(benzylamino)cyclopentan-1-ol Imine_Intermediate->Racemic_Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Racemic_Product Crude_Product Crude_Product Racemic_Product->Crude_Product Quench & Extract Purified_Racemate Purified_Racemate Crude_Product->Purified_Racemate Purification Resolution Resolution Purified_Racemate->Resolution

Caption: Workflow for the Reductive Amination Synthesis.

Epoxide_Aminolysis_Workflow cluster_reaction Step 1: Ring Opening cluster_workup Step 2: Work-up & Purification Cyclopentene_Oxide Cyclopentene_Oxide Racemic_Product Racemic trans-2-(benzylamino)cyclopentan-1-ol Cyclopentene_Oxide->Racemic_Product Benzylamine Benzylamine Benzylamine->Racemic_Product Crude_Product Crude_Product Racemic_Product->Crude_Product Solvent Removal Purified_Racemate Purified_Racemate Crude_Product->Purified_Racemate Purification Resolution Resolution Purified_Racemate->Resolution Diastereomeric_Resolution_Workflow Racemic_Mixture Racemic trans-2-(benzylamino)cyclopentan-1-ol Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Diastereomer_Salt Less Soluble Diastereomer Salt (Solid) Crystallization->Diastereomer_Salt Mother_Liquor Mother Liquor with More Soluble Diastereomer Crystallization->Mother_Liquor Liberation Liberation of Free Amine Diastereomer_Salt->Liberation Enantiopure_Product Enantiopure this compound Liberation->Enantiopure_Product

References

Technical Support Center: Enhancing the Stability of 2-(Benzylamino)cyclopentan-1-ol Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(benzylamino)cyclopentan-1-ol catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and performance of these versatile catalysts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst degradation?

A1: Degradation of this compound catalysts can manifest in several ways. Common indicators include a noticeable decrease in catalytic activity, leading to lower reaction yields, and a reduction in enantioselectivity, resulting in a less pure chiral product. Visual changes, such as a color shift in the reaction mixture or the catalyst itself, may also indicate degradation. For instance, the formation of palladium black can be observed as a transition from a clear yellow solution to a black heterogeneous suspension.[1]

Q2: What are the common causes of catalyst deactivation?

A2: Several factors can contribute to the deactivation of this compound catalysts. These can be broadly categorized as chemical, thermal, and mechanical.[2]

  • Poisoning: Impurities in the reactants, solvents, or from the reaction environment can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur compounds, which can strongly adsorb on metal surfaces and block reactant binding.[3]

  • Fouling: The deposition of byproducts, such as carbonaceous materials (coke), on the catalyst surface can block pores and active sites.[3]

  • Thermal Degradation: Exposure to excessively high temperatures can lead to structural changes in the catalyst, such as sintering of metal particles or decomposition of the organic ligand.

  • Oxidation: The presence of oxidizing agents or air can lead to the oxidation of the catalytically active species, rendering it inactive. The amino group in amino alcohol catalysts can, in some cases, decrease the durability of the catalyst under oxidative conditions.

Q3: How should this compound catalysts be stored to maximize their shelf life?

A3: Proper storage is crucial for maintaining the activity of your catalyst. It is recommended to store this compound catalysts in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture. Storing the catalyst in a desiccator can provide additional protection against moisture.

Q4: Can I reuse my this compound catalyst? If so, how?

A4: The reusability of the catalyst depends on the specific reaction conditions and whether the catalyst is homogeneous or heterogeneous. Homogeneous catalysts can be challenging to recover from the reaction mixture. Heterogeneous catalysts, where the catalyst is immobilized on a solid support, are generally easier to recover and reuse. After the reaction, a heterogeneous catalyst can be separated by filtration, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried under vacuum before being used in a subsequent reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no catalytic activity Catalyst Poisoning: Presence of impurities (e.g., sulfur, heavy metals) in the substrate or solvent.Purify substrates and solvents before use. Consider using a guard bed to remove impurities before the reactants come into contact with the catalyst.
Improper Catalyst Activation: The active catalytic species has not been correctly generated.Review the catalyst activation protocol. Ensure that all steps are followed precisely and that the correct reagents and conditions are used.
Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal for the reaction.Optimize reaction conditions. Perform small-scale experiments to screen different temperatures, pressures, and solvents.
Decreased enantioselectivity Catalyst Degradation: Partial decomposition of the chiral ligand.Lower the reaction temperature if possible. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.
Racemization of Product: The reaction conditions may be promoting the racemization of the desired chiral product.Analyze the product at different reaction times to determine if racemization is occurring. If so, consider shortening the reaction time or lowering the temperature.
Presence of Water: Traces of water can sometimes negatively impact enantioselectivity.Use anhydrous solvents and dry reactants thoroughly before starting the reaction.
Color change of the reaction mixture Catalyst Decomposition: The catalyst may be decomposing under the reaction conditions.Stop the reaction and attempt to characterize the catalyst to identify the cause of decomposition. Consider using a more stable, immobilized version of the catalyst.
Side Reactions: Unwanted side reactions may be occurring, leading to colored byproducts.Analyze the reaction mixture by techniques such as TLC, GC-MS, or NMR to identify any byproducts. Adjusting reaction conditions may help to minimize side reactions.
Difficulty in separating the catalyst from the product (for homogeneous catalysts) High Solubility of the Catalyst: The catalyst is fully dissolved in the reaction medium.Consider switching to a heterogeneous (immobilized) version of the catalyst for easier separation. Alternatively, explore methods like precipitation or extraction to recover the homogeneous catalyst.

Enhancing Catalyst Stability: Experimental Protocols

One of the most effective methods for enhancing the stability of this compound catalysts is through immobilization onto a solid support. This not only improves stability but also facilitates catalyst recovery and reuse.

Protocol: Immobilization of this compound on a Solid Support

This protocol provides a general workflow for the immobilization process. The specific support material and coupling chemistry may need to be optimized for your particular application.

Materials:

  • This compound catalyst

  • Solid support (e.g., silica gel, polystyrene beads, magnetic nanoparticles) with appropriate functional groups (e.g., chloromethyl, epoxy)

  • Anhydrous solvent (e.g., toluene, THF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Support Preparation: Activate the solid support according to the manufacturer's instructions. This may involve drying under vacuum at an elevated temperature to remove adsorbed water.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the activated solid support in the anhydrous solvent.

  • Ligand Attachment: Add the this compound catalyst and the base to the suspension. The base acts as a scavenger for any acid generated during the coupling reaction.

  • Reaction: Stir the mixture at the desired temperature for a specified time to allow the coupling reaction to proceed to completion. The optimal temperature and reaction time will depend on the specific support and coupling chemistry.

  • Washing: After the reaction is complete, filter the solid-supported catalyst and wash it extensively with the reaction solvent and then with other solvents of varying polarity to remove any unreacted catalyst and base.

  • Drying: Dry the immobilized catalyst under vacuum to remove all traces of solvent.

  • Characterization: Characterize the immobilized catalyst to determine the catalyst loading using techniques such as elemental analysis or spectroscopic methods.

Data on Catalyst Stability

While specific quantitative data for the thermal and chemical stability of this compound is not extensively available in the public domain, general principles for amino alcohol catalysts can be applied. The stability is significantly influenced by the reaction environment.

Parameter General Impact on Stability Recommendations for Enhancement
Temperature Higher temperatures generally accelerate degradation pathways such as ligand decomposition and metal sintering.Operate at the lowest effective temperature. For exothermic reactions, ensure efficient heat dissipation.
Solvent The choice of solvent can affect catalyst solubility, aggregation, and susceptibility to decomposition.Screen a variety of solvents to find one that provides a good balance of reactivity and stability. Protic solvents may in some cases lead to catalyst deactivation.
pH Extremes of pH can lead to the protonation or deprotonation of the catalyst's functional groups, potentially altering its activity and stability.Maintain the reaction mixture at an optimal pH, using buffers if necessary and compatible with the reaction chemistry.
Atmosphere Exposure to oxygen can lead to oxidative degradation of the catalyst.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Visualizing Experimental Workflows

Catalyst Immobilization Workflow

G Catalyst Immobilization Workflow cluster_prep Preparation cluster_reaction Immobilization Reaction cluster_purification Purification and Finalization support_prep Support Activation reaction Coupling Reaction under Inert Atmosphere support_prep->reaction Add activated support catalyst_sol Catalyst Dissolution catalyst_sol->reaction Add catalyst solution and base washing Washing and Filtration reaction->washing Reaction mixture drying Drying under Vacuum washing->drying Washed catalyst characterization Characterization drying->characterization Immobilized catalyst G Troubleshooting Decreased Enantioselectivity cluster_solutions Potential Solutions start Decreased Enantioselectivity Observed check_catalyst Check Catalyst Integrity (e.g., visual inspection, age) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_reagents Analyze Reagent Purity (Substrate, Solvent, Additives) start->check_reagents sol_catalyst Use Fresh or Immobilized Catalyst check_catalyst->sol_catalyst sol_conditions Optimize Conditions (Lower Temp, Shorter Time) check_conditions->sol_conditions sol_reagents Purify Reagents (Distillation, Chromatography) check_reagents->sol_reagents

References

avoiding racemization in reactions with 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(benzylamino)cyclopentan-1-ol

Welcome, Researchers! This guide is designed to help you troubleshoot and avoid the common issue of racemization in reactions involving the chiral amino alcohol, this compound. Maintaining stereochemical integrity is critical for the efficacy and safety of pharmaceutical compounds, and this resource provides practical solutions to ensure your reactions yield the desired enantiomerically pure products.

Frequently Asked Questions (FAQs)

Q1: I performed a reaction using (1S,2S)-2-(benzylamino)cyclopentan-1-ol, but my product is a racemic mixture. What are the most likely causes?

A1: Racemization occurs when the chiral center of a molecule is temporarily converted into an achiral, planar intermediate.[1][2] For this compound, this can happen at either the carbon bearing the hydroxyl group (C1) or the carbon bearing the amino group (C2). The most common causes are:

  • Harsh pH Conditions:

    • Strongly Acidic Media: Can promote the formation of a planar carbocation at C1 if the hydroxyl group is protonated and leaves as water. This is a common pathway in SN1-type reactions.[1]

    • Strongly Basic Media: Can lead to the abstraction of the proton at C2 (alpha to the amino group), forming a planar carbanion or related species, which can then be re-protonated from either face.

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the barrier to racemization, even under otherwise mild conditions.[3]

  • Reaction Mechanism: Certain reaction types, particularly those that proceed through carbocation or carbanion intermediates, inherently risk racemization.[1][4]

Q2: How can I specifically prevent racemization at the hydroxyl-bearing carbon (C1)?

A2: The key is to prevent the formation of a carbocation at this position.

  • Protect the Hydroxyl Group: Before subjecting the molecule to harsh conditions (especially acidic ones), protect the alcohol. A common and effective strategy is to convert it into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable under a wide range of conditions but can be removed mildly.

  • Avoid Strong Lewis or Brønsted Acids: These reagents can catalyze the elimination of the hydroxyl group. If an acid is necessary, use a weaker, non-nucleophilic organic acid at low temperatures.

  • Choose SN2-type Conditions: If you are performing a substitution at C1, ensure your reaction conditions favor an SN2 mechanism (strong nucleophile, polar aprotic solvent), which proceeds with inversion of configuration, rather than an SN1 mechanism, which leads to racemization.

Q3: What are the best strategies to maintain stereochemistry at the amino-bearing carbon (C2)?

A3: To prevent racemization at C2, you must protect the amino group's reactivity and prevent the abstraction of the adjacent proton.

  • Protect the Amino Group: The secondary amine is nucleophilic and can participate in unwanted side reactions. Protecting it as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is highly recommended.[5][6] These groups reduce the basicity of the nitrogen and sterically hinder the C2 proton, making it less susceptible to abstraction.

  • Use Non-nucleophilic, Sterically Hindered Bases: If a base is required, opt for a weak, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of strong bases like hydroxides or alkoxides.

  • Maintain Low Temperatures: Any deprotonation/reprotonation equilibrium will be significantly slowed at lower temperatures (e.g., -78 °C to 0 °C).

Q4: Can you summarize the ideal reaction conditions to avoid racemization?

A4: Absolutely. Adhering to mild conditions is the most effective general strategy. The following table summarizes key parameters.

ParameterRecommended ConditionsConditions to AvoidRationale
Temperature -78 °C to Room Temperature> 50 °C (especially for prolonged periods)Reduces the kinetic energy available to overcome the racemization barrier.[3]
pH Neutral (pH ~7) or slightly bufferedStrong Acids (pH < 3) or Strong Bases (pH > 11)Prevents the formation of planar carbocation or carbanion intermediates.[1][2]
Solvents Aprotic (e.g., THF, CH₂Cl₂, Acetonitrile)Protic solvents (e.g., Methanol, Water) under SN1 conditionsAprotic solvents are less likely to facilitate the formation of ionic intermediates that lead to racemization.
Reagents Protected substrates, non-nucleophilic basesUnprotected substrates with strong acids/basesProtecting groups prevent the functional groups from participating in racemization pathways.[7]

Troubleshooting Guide

If you have already encountered racemization, this guide can help you diagnose the problem and find a solution for future experiments.

Observed ProblemPotential CauseSuggested Solution(s)
Complete Racemization Reaction proceeds through a stable planar intermediate (e.g., SN1 mechanism).Redesign the synthesis to avoid the intermediate. Use protecting groups on both the amine and alcohol. Ensure SN2 conditions if performing a substitution.
Partial Racemization Reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time, moderately strong acid/base).1. Lower the reaction temperature. 2. Reduce the reaction time by using a more efficient catalyst or reagent. 3. Use a weaker base/acid or a buffered system.
Product is an Epimer An SN2 reaction occurred at a chiral center when substitution was not the intended reaction.Ensure reagents are not unexpectedly nucleophilic. Protect the relevant functional group to prevent its displacement.
Racemization During Workup The product is sensitive to the acidic or basic aqueous wash.Use a buffered wash (e.g., saturated NH₄Cl for a mildly acidic wash, saturated NaHCO₃ for a mildly basic wash). Minimize contact time with the aqueous phase.

Key Experimental Protocols

Here are detailed protocols for protecting the functional groups of this compound to preserve its stereochemistry.

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol protects the alcohol, making it stable to a wide range of non-acidic reagents.

  • Preparation: Dissolve (1S,2S)-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Protocol 2: Protection of the Amino Group with Boc Anhydride

This protocol protects the secondary amine as a Boc-carbamate, which is stable to basic and nucleophilic conditions.

  • Preparation: Dissolve (1S,2S)-2-(benzylamino)cyclopentan-1-ol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or DCM (~0.1 M).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (if DMAP was not used), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-Boc protected product.

Visualizations

Logical Relationships and Workflows

RacemizationPathways cluster_conditions Causal Conditions cluster_intermediates Achiral Intermediates Harsh_Acid Strong Acid (pH < 3) Carbocation Planar Carbocation (at C1) Harsh_Acid->Carbocation Harsh_Base Strong Base (pH > 11) Carbanion Planar Carbanion/Enamine (at C2) Harsh_Base->Carbanion High_Temp High Temperature (>50°C) High_Temp->Carbocation Lowers Ea High_Temp->Carbanion Lowers Ea Racemic_Product Racemic Mixture Carbocation->Racemic_Product Non-selective attack Carbanion->Racemic_Product Non-selective protonation Chiral_Start Enantiopure This compound Chiral_Start->Harsh_Acid Chiral_Start->Harsh_Base

Caption: Common pathways leading to racemization from harsh reaction conditions.

Workflow Start Start: Chiral Amino Alcohol Protect_OH Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protect_OH Protect_NH Protect Amino Group (e.g., Boc₂O, TEA) Protect_OH->Protect_NH Can be reversed or done on dual-protected starting material Reaction Perform Reaction (Low Temp, Mild Reagents) Protect_NH->Reaction Deprotect Sequential Deprotection (e.g., TBAF then TFA) Reaction->Deprotect End Result: Enantiopure Product Deprotect->End

Caption: Recommended workflow for a stereoretentive multi-step synthesis.

TroubleshootingTree Start Racemization Observed? Acid Was strong acid (pH < 3) used? Start->Acid Yes No_Rac No Action Needed Start->No_Rac No Base Was strong base (pH > 11) used? Acid->Base No Sol_Acid Cause: Carbocation at C1. Solution: Protect -OH group and use milder acid. Acid->Sol_Acid Yes Temp Was Temp > 50°C? Base->Temp No Sol_Base Cause: Carbanion at C2. Solution: Protect -NH group and use weaker base. Base->Sol_Base Yes Sol_Temp Cause: Thermally induced. Solution: Run reaction at lower temperature. Temp->Sol_Temp Yes End Consider reaction mechanism (e.g., inherent Sₙ1 character) Temp->End No

Caption: A decision tree to help troubleshoot the cause of racemization.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-(benzylamino)cyclopentan-1-ol Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis and downstream processing of 2-(benzylamino)cyclopentan-1-ol.

Troubleshooting Guides

This section offers solutions to common problems observed during catalytic reactions involving this compound, such as its synthesis via reductive amination or its use in subsequent debenzylation steps.

Problem 1: Decreased or No Catalytic Activity in Reductive Amination

Symptoms:

  • Low or no conversion of 2-hydroxycyclopentanone and/or benzylamine.

  • Slow reaction rates compared to previous successful experiments.

  • Incomplete reaction, resulting in a mixture of starting materials and product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Poisoning Amines and byproducts: The amine substrate (benzylamine) and the amino alcohol product can strongly adsorb to the catalyst's active sites, leading to deactivation.[1][2] Solution: 1. Increase catalyst loading. 2. Use a co-catalyst or additive that can mitigate poisoning. For Pd/C, the addition of an acidic promoter like niobic acid-on-carbon (Nb₂O₅/C) can facilitate the reaction and reduce poisoning effects.[2][3]
Fouling/Coking Polymerization/Oligomerization: Side reactions can lead to the formation of polymeric or oligomeric materials that block the catalyst pores and active sites.[4] Solution: 1. Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. 2. Implement a catalyst regeneration protocol (see detailed protocols below).
Sintering High Reaction Temperature: Excessive heat can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. Solution: 1. Lower the reaction temperature if feasible. 2. Ensure efficient stirring to prevent localized overheating. 3. Choose a catalyst with a more thermally stable support.
Improper Catalyst Handling Exposure to Air (especially Raney Nickel): Raney Nickel is pyrophoric and can lose activity upon exposure to air.[5] Solution: 1. Always handle Raney Nickel under an inert atmosphere or solvent. 2. Ensure the catalyst is properly stored and handled according to the manufacturer's instructions.

Problem 2: Inefficient Debenzylation of this compound

Symptoms:

  • Incomplete removal of the benzyl group.

  • Formation of side products.

  • Long reaction times.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation by Product The resulting primary amine can poison the palladium catalyst.[2] Solution: 1. Use a higher catalyst loading. 2. Add an acid (e.g., acetic acid) to protonate the amine product, reducing its coordination to the palladium surface.[2] 3. Employ a mixed catalyst system, such as Pd/C with Nb₂O₅/C, to enhance catalyst turnover.[2][3]
Leaching of Palladium The formation of soluble palladium complexes can lead to a loss of active catalyst from the support. Solution: 1. Ensure sufficient hydrogen pressure is maintained throughout the reaction. 2. Choose a catalyst with strong metal-support interactions to minimize leaching.
Incomplete Hydrogen Transfer (for Transfer Hydrogenation) Inefficient Hydrogen Donor: The choice and amount of hydrogen donor (e.g., ammonium formate, formic acid) are critical for catalytic transfer hydrogenation.[6] Solution: 1. Optimize the type and stoichiometry of the hydrogen donor. 2. Ensure the reaction temperature is adequate for the decomposition of the hydrogen donor.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound via reductive amination?

A1: The most commonly employed catalysts for the reductive amination of 2-hydroxycyclopentanone with benzylamine are Palladium on carbon (Pd/C), Palladium hydroxide on carbon (Pd(OH)₂/C), and Raney Nickel.[7] Gold-based catalysts have also been explored for the reductive amination of ketones with benzylamine.[8]

Q2: What causes the deactivation of Palladium catalysts in this system?

A2: Deactivation of Palladium catalysts in the presence of amino alcohols can be attributed to several factors:

  • Poisoning: The nitrogen atom in the amine can strongly coordinate to the palladium active sites, blocking them for further reaction.[1][2]

  • Fouling: Byproducts from side reactions can deposit on the catalyst surface, physically blocking active sites and pores.[9]

  • Sintering: High reaction temperatures can cause the palladium nanoparticles to agglomerate, leading to a loss of active surface area.

  • Leaching: Palladium can be lost from the support into the reaction medium through the formation of soluble complexes.[10]

Q3: How does Raney Nickel deactivate during the synthesis of amino alcohols?

A3: Raney Nickel deactivation in reactions involving amines and carbonyl compounds can occur through:

  • Chemisorption: Strong adsorption of reactants, intermediates (imines), and products onto the nickel surface.[4]

  • Fouling: Deposition of organic residues and oligomers on the catalyst's porous structure.[4]

  • Loss of Active Surface Area: Sintering at high temperatures or mechanical attrition can reduce the catalyst's high surface area.

  • Oxidation: Improper handling and exposure to air can lead to the oxidation of the active nickel surface.[5]

Q4: Can I reuse my catalyst? If so, how many times?

A4: Yes, both Palladium and Raney Nickel catalysts can often be regenerated and reused. The number of possible reuses depends on the severity of deactivation and the effectiveness of the regeneration procedure. With an effective regeneration protocol, it is possible to reuse the catalyst multiple times. For example, a regenerated Pd(OH)₂/C catalyst has been shown to be recyclable for at least four cycles without a significant drop in yield in a debenzylation reaction.[11]

Q5: What are the signs that my catalyst needs regeneration?

A5: Key indicators include a noticeable decrease in reaction rate, incomplete conversion of starting materials, and the need for harsher reaction conditions (higher temperature or pressure) to achieve the same results as with a fresh catalyst.

Experimental Protocols for Catalyst Regeneration

Protocol 1: Regeneration of Deactivated Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)₂/C)

This protocol is adapted from a method developed for regenerating Pd(OH)₂/C after a hydrogenation debenzylation reaction and is suitable for deactivation caused by organic fouling.[9][11]

Materials:

  • Deactivated Pd/C or Pd(OH)₂/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Absolute ethanol

  • Deionized water

  • Filtration apparatus

  • Ultrasonic bath

Procedure:

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with a suitable solvent (e.g., methanol, ethanol) to remove residual reactants and products.

  • Transfer the catalyst to a flask and add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 v/v mixture).[11]

  • Stir the suspension at an elevated temperature (e.g., 60 °C) for 1 hour.[11]

  • For enhanced cleaning, place the flask in an ultrasonic bath for 15-30 minutes.[9]

  • Filter the catalyst and wash it sequentially with absolute ethanol and deionized water until the filtrate is neutral.

  • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before reuse.

Protocol 2: Regeneration of Deactivated Raney Nickel

This protocol is based on methods found to be effective for regenerating Raney Nickel deactivated during nitrile hydrogenation to amines, a reaction environment with similarities to reductive amination.[4][12]

Method A: Solvent and Base Washing [13]

  • Carefully decant the reaction solvent from the settled Raney Nickel catalyst under an inert atmosphere.

  • Wash the catalyst multiple times with methanol to remove organic residues.

  • Subsequently, wash the catalyst with a dilute aqueous solution of sodium hydroxide (e.g., 5-10 wt%) at a controlled temperature (e.g., 40-60 °C) for 1-3 hours with stirring.[12][13]

  • Decant the alkaline solution and wash the catalyst with deionized water until the pH of the washings is neutral.

  • Store the regenerated catalyst under water or ethanol.

Method B: Regeneration under Hydrogen Atmosphere [4][14]

  • After washing the deactivated catalyst with a solvent as described in Method A (step 1 & 2), transfer the catalyst to a high-pressure reactor.

  • Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to an elevated temperature (e.g., 150 °C) for several hours.[4]

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • The regenerated catalyst can be used directly in the next reaction or stored under a suitable solvent.

Quantitative Data Summary

Table 1: Regeneration Efficiency of Palladium Catalysts

CatalystDeactivating ReactionRegeneration MethodActivity RecoveryReference
5 wt% Pd(OH)₂/CHydrogenation DebenzylationChloroform and glacial acetic acid treatment with sonicationRecyclable for at least 4 times with yield >70%[11]
5 wt% Pd/CHydrogenation DebenzylationAlkali washing (10 wt% NaOH)Partial recovery[11]
Pd/CHydrogenation of benzoic acidSupercritical CO₂ extraction~80% activity recovery

Table 2: Regeneration Efficiency of Raney Nickel Catalysts

Deactivating ReactionRegeneration MethodActivity Recovery (Conversion in 2nd cycle vs 1st cycle)Reference
Nitrile HydrogenationSolvent Wash (Methanol and Toluene)~50%[4]
Nitrile HydrogenationSonication in Methanol~60%[4]
Nitrile HydrogenationTreatment under H₂ atmosphere (30 bar, 150 °C)Complete activity recovery[4]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst (Pd/C or Raney Ni) Poisoning Poisoning (Amine Adsorption) Active_Catalyst->Poisoning Reactants/Products (e.g., amines) Fouling Fouling (Coking/Polymerization) Active_Catalyst->Fouling Side Reactions/ Byproducts Sintering Sintering (Thermal Agglomeration) Active_Catalyst->Sintering High Temperature Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Solvent/Complexing Agents Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Catalyst_Regeneration_Workflow Start Deactivated Catalyst Wash Solvent Washing (e.g., Methanol, Toluene) Start->Wash Chemical_Treatment Chemical Treatment Wash->Chemical_Treatment Sonication Sonication Wash->Sonication Acid_Base Acid/Base Wash (e.g., Acetic Acid, NaOH) Chemical_Treatment->Acid_Base Yes Thermal_Treatment Thermal/Hydrogen Treatment Chemical_Treatment->Thermal_Treatment No Final_Wash Final Washing & Drying Acid_Base->Final_Wash Thermal_Treatment->Final_Wash Sonication->Final_Wash End Regenerated Catalyst Final_Wash->End

Caption: General workflow for catalyst regeneration.

Troubleshooting_Logic Start Low Reaction Yield/ Slow Rate Check_Conditions Verify Reaction Conditions (Temp, Pressure, Purity) Start->Check_Conditions Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Yes Conditions_Not_OK Adjust Conditions Check_Conditions->Conditions_Not_OK No Catalyst_Issue Suspect Catalyst Deactivation Conditions_OK->Catalyst_Issue Conditions_Not_OK->Start Increase_Loading Increase Catalyst Loading Catalyst_Issue->Increase_Loading Option 1 Regenerate Regenerate Catalyst Catalyst_Issue->Regenerate Option 2 New_Catalyst Use Fresh Catalyst Catalyst_Issue->New_Catalyst Option 3 Success Problem Solved Increase_Loading->Success Regenerate->Success New_Catalyst->Success

References

refining the workup procedure for 2-(benzylamino)cyclopentan-1-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzylamino)cyclopentan-1-ol and related amino alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing racemic this compound?

A1: The most widely used method is the nucleophilic ring-opening of cyclopentene oxide with benzylamine.[1] This reaction, a classic example of epoxide aminolysis, involves the benzylamine attacking one of the electrophilic carbons of the epoxide ring. Subsequent protonation of the resulting alkoxide yields the desired trans-2-(benzylamino)cyclopentan-1-ol. A typical procedure involves heating cyclopentene oxide with benzylamine, either neat or in a suitable solvent.[1]

Q2: How can I resolve the racemic mixture of this compound to obtain a single enantiomer?

A2: The most common method for resolving the racemic mixture is through diastereomeric salt formation using a chiral acid.[1][2] R-(-)-mandelic acid is a frequently used resolving agent for this purpose.[1] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[1][2]

Q3: Once I have the diastereomeric salt, how do I liberate the free amino alcohol?

A3: To liberate the enantiomerically pure amino alcohol, the purified diastereomeric salt is suspended in a biphasic system of an organic solvent (like toluene or dichloromethane) and an aqueous alkaline solution (such as potassium hydroxide or sodium hydroxide).[1][3] The base neutralizes the chiral acid (e.g., mandelic acid), forming a water-soluble salt, while the free amino alcohol is released into the organic layer.[1] Subsequent separation of the organic layer, followed by drying and evaporation of the solvent, yields the enantiomerically pure product.[1]

Q4: What are the main impurities or byproducts I should be aware of during the synthesis and workup?

A4: The primary impurity is often unreacted benzylamine, especially if an excess is used in the initial reaction.[4] If the concentration of residual benzylamine is high (e.g., over 2% by weight), it can interfere with the optical resolution step and should be removed, for instance by distillation or recrystallization of the crude product before forming the diastereomeric salt.[4] Other potential byproducts can arise from side reactions of the epoxide, though these are generally minor under controlled conditions.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] Consider increasing the reaction time or temperature if necessary.
Volatility of starting materialsEnsure your reaction setup is well-sealed to prevent the loss of volatile reactants like cyclopentene oxide.
Product loss during workupThis compound has some water solubility. Check the aqueous layer for your product using TLC. If significant product is present in the aqueous layer, perform additional extractions with an organic solvent.[5][6]
Issue 2: Difficulty with Diastereomeric Salt Crystallization
Potential Cause Troubleshooting Step
Incorrect solvent systemThe choice of solvent is critical for successful crystallization.[7] Alcohols like ethanol or isopropanol are commonly used.[8] Experiment with different solvents or solvent mixtures to find the optimal conditions for precipitating the desired diastereomer.
Supersaturation not reachedTry concentrating the solution to induce crystallization. Seeding the solution with a small crystal of the desired diastereomeric salt can also initiate crystallization.[9]
Solution cooled too quicklyAllow the solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
Impurities inhibiting crystallizationEnsure the crude product is sufficiently pure before attempting crystallization. As mentioned, excess benzylamine can be problematic.[4]
Issue 3: Emulsion Formation During Extraction
Potential Cause Troubleshooting Step
Vigorous shaking of the separatory funnelGently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of reagentsDilute the reaction mixture with more organic solvent and water.
Presence of fine solid particlesFilter the reaction mixture before the extraction to remove any particulate matter.
Persistent emulsionAdd a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. In some cases, allowing the mixture to stand for an extended period can also resolve the emulsion.
Issue 4: Product is an Oil Instead of a Solid
Potential Cause Troubleshooting Step
Residual solventEnsure all solvent has been removed under high vacuum. Gentle heating on a rotary evaporator may be necessary.
ImpuritiesThe presence of impurities can lower the melting point of a compound. Consider further purification by column chromatography.
Product is inherently an oil at room temperatureIf the purified product is an oil, this may be its natural state. Confirm the identity and purity using analytical techniques like NMR and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentene oxide (1.0 eq) and benzylamine (1.0-1.2 eq). The reaction can be run neat or in a solvent such as water.[4]

  • Heating: Heat the reaction mixture to 95-110°C and stir for 4-6 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Initial Workup: Cool the reaction mixture to room temperature. If run in an organic solvent, it may be concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to remove excess benzylamine and other impurities before proceeding to the resolution step.[4]

Protocol 2: Optical Resolution via Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as 2-propanol (approximately 4.5-5.5 mL per 1 g of the amino alcohol).[4] In a separate flask, dissolve R-(-)-mandelic acid (0.5-0.65 eq) in the same solvent.[4]

  • Mixing and Crystallization: Add the mandelic acid solution to the amino alcohol solution with stirring. The diastereomeric salt of one enantiomer should precipitate out. The crystallization can be initiated by heating to dissolve all solids and then allowing the solution to cool slowly. Seeding may be beneficial.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: The diastereomeric excess (de) of the crystallized salt can be determined by analyzing its optical rotation.[7] If the de is not satisfactory, a recrystallization from the same or a different solvent system may be necessary.

Protocol 3: Liberation of the Free Amino Alcohol
  • Suspension: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a strong base (e.g., 1M NaOH or KOH).[1]

  • Extraction: Stir the mixture vigorously until all the solid has dissolved and the layers have clearly separated. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Layer Wash: Extract the aqueous layer one or two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation

Table 1: Influence of Solvent on Diastereomeric Salt Crystallization

Solvent SystemExpected OutcomeReference
Alcohols (Methanol, Ethanol, Isopropanol)Commonly used and often effective for diastereomeric salt crystallization of amino alcohols.[8][8]
Toluene/Methanol MixtureCan provide a good balance of solubility for both diastereomers, allowing for selective precipitation.General Knowledge
Ethyl AcetateMay be a suitable solvent, but solubility of the salts should be tested.General Knowledge

Note: The optimal solvent is highly dependent on the specific diastereomeric pair and must be determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Amine cluster_resolution Optical Resolution cluster_liberation Liberation of Free Amine start Cyclopentene Oxide + Benzylamine reaction Heating (95-110°C) start->reaction crude_product Crude Racemic this compound reaction->crude_product add_acid Add R-(-)-Mandelic Acid in Solvent crude_product->add_acid crystallization Fractional Crystallization add_acid->crystallization diastereomeric_salt Diastereomeric Salt (Solid) crystallization->diastereomeric_salt mother_liquor Mother Liquor (Contains other diastereomer) crystallization->mother_liquor base_workup Aqueous Base / Organic Solvent Extraction diastereomeric_salt->base_workup drying Dry Organic Layer base_workup->drying evaporation Solvent Evaporation drying->evaporation final_product Enantiomerically Pure this compound evaporation->final_product

Caption: Experimental Workflow for the Synthesis and Resolution of this compound.

troubleshooting_logic cluster_emulsion Emulsion during Extraction cluster_crystallization Crystallization Failure cluster_low_yield Low Product Yield start Workup Issue Encountered emulsion Emulsion Forms start->emulsion no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield add_brine Add Brine emulsion->add_brine let_stand Let it Stand emulsion->let_stand filter_solids Filter Solids emulsion->filter_solids concentrate Concentrate Solution no_crystals->concentrate seed_crystals Add Seed Crystals no_crystals->seed_crystals change_solvent Change Solvent no_crystals->change_solvent check_aqueous Check Aqueous Layer low_yield->check_aqueous check_reaction_completion Ensure Reaction Completion low_yield->check_reaction_completion

Caption: Troubleshooting Logic for Common Workup Issues.

References

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. Chiral 1,2-amino alcohols have emerged as a privileged class of compounds, widely employed as catalysts and chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide provides a comparative overview of 2-(benzylamino)cyclopentan-1-ol and other notable chiral amino alcohols, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral secondary alcohols.[2] The performance of various chiral amino alcohols as ligands in the asymmetric addition of diethylzinc to benzaldehyde is a well-established benchmark for their efficacy. Below is a compilation of data from various studies, showcasing the effectiveness of different ligands under similar reaction conditions.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Reference
(1S,2S)-2-(benzylamino)cyclopentan-1-ol (Not explicitly found in a direct comparison)(Expected to be effective based on structural similarity)-
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Highup to 99[2][3]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolHighup to 99[4]
Pinane-based amino alcohol (ligand 9b)593 (R)[3]
Fructose-derived β-amino alcoholup to 100up to 96[5][6]
Aziridine-phosphine (ligand 6)9596[7]
Pinane-based aminodiol (catalyst 20)Highup to 87[8]
N,N-dimethyl-2-amino-1,2-dicyclohexylethanol-up to 94.7[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the synthesis of a chiral amino alcohol and its application in asymmetric synthesis.

Synthesis of (1S,2S)-trans-2-(benzylamino)cyclopentan-1-ol

This procedure is based on the general method for the synthesis of trans-2-aminocycloalkanols, which involves the ring-opening of a corresponding epoxide with an amine.

Materials:

  • (1S,2S)-Cyclopentene oxide

  • Benzylamine

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve (1S,2S)-cyclopentene oxide (1.0 eq) in absolute ethanol.

  • Add benzylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

This general protocol is widely used to evaluate the effectiveness of chiral amino alcohol ligands.[3][7]

Materials:

  • Chiral amino alcohol ligand (e.g., (1S,2S)-2-(benzylamino)cyclopentan-1-ol) (0.1 mmol)

  • Dry toluene (5 mL)

  • Diethylzinc (1.0 M in hexanes, 3 mmol)

  • Benzaldehyde (1 mmol)

  • 5% aqueous HCl solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.1 mmol) and dry toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 3 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a 5% aqueous HCl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams visualize a typical experimental workflow and a logical decision-making process for selecting a chiral amino alcohol.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Analysis ligand Chiral Amino Alcohol catalyst Chiral Zinc Complex ligand->catalyst solvent Dry Toluene solvent->catalyst znEt2 Diethylzinc znEt2->catalyst reaction Reaction Mixture catalyst->reaction aldehyde Benzaldehyde aldehyde->reaction product Chiral Alcohol reaction->product quench Quench (aq. HCl) product->quench extract Extraction quench->extract purify Purification extract->purify analyze Analysis (HPLC/GC) purify->analyze

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Ligand_Selection start Start: Need for Chiral Alcohol substrate Define Substrate Scope (Aldehyde/Ketone) start->substrate lit_review Literature Review: - Similar Substrates - Reported Ligands substrate->lit_review data_compare Compare Performance Data: - Enantioselectivity (ee%) - Yield (%) lit_review->data_compare availability Consider Ligand Availability & Cost data_compare->availability selection Select Candidate Ligand(s) availability->selection optimization Experimental Optimization: - Solvent - Temperature - Catalyst Loading selection->optimization final_choice Final Ligand Selection optimization->final_choice

Caption: Decision-making process for selecting a suitable chiral amino alcohol ligand.

References

Comparative Guide to the Validation of Analytical Methods for 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 2-(benzylamino)cyclopentan-1-ol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical strategy.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[3][4][5] This guide will compare two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For chiral molecules like this compound, chiral HPLC is essential for separating enantiomers.[6][7]

Experimental Protocol: Chiral HPLC-UV

Objective: To develop and validate a chiral HPLC method for the enantiomeric separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates).[6]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in an isocratic elution mode. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Validation Data Summary

The following table summarizes the typical performance data for a validated chiral HPLC method for this compound.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity The method should be able to resolve the enantiomers from each other and from any potential impurities or degradation products.[3]Baseline resolution (Rs > 1.5) between the two enantiomers and no interference from placebo or known impurities.
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Typically 80-120% of the test concentration for assay.[5][8]10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%[9]Repeatability: 0.8% Intermediate Precision: 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1[5]0.5 µg/mL
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1[5]1.5 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.[10]No significant changes in resolution or quantification with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For polar molecules like amino alcohols, derivatization is often required to improve their volatility and chromatographic behavior.[11][12]

Experimental Protocol: GC-MS with Derivatization

Objective: To develop and validate a GC-MS method for the identification and quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • The amino and hydroxyl groups of this compound are derivatized, for example, by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride - TFAA) to form less polar and more volatile derivatives.[12][13]

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Selected Ion Monitoring (SIM): For quantitative analysis, specific ions characteristic of the derivatized analyte are monitored to enhance sensitivity and selectivity.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the derivatized this compound reference standard in a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Extract the analyte from the sample matrix if necessary, and then perform the derivatization step.

Validation Data Summary

The following table summarizes the typical performance data for a validated GC-MS method for this compound.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interfering peaks at the retention time of the analyte and its characteristic ions.Unique mass spectrum and no co-eluting peaks in the selected ion chromatograms.
Linearity (r²) ≥ 0.9990.9992
Range (ng/mL) Dependent on the application, but generally covers a wide dynamic range.1 - 500 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%Repeatability: 3.2% Intermediate Precision: 6.8%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise ratio of 3:10.1 ng/mL
Limit of Quantitation (LOQ) (ng/mL) Signal-to-Noise ratio of 10:10.3 ng/mL
Robustness Consistent performance with minor variations in GC parameters.Method performance is stable with slight changes in oven temperature ramp rate and carrier gas flow.

Comparison of HPLC and GC-MS Methods

FeatureChiral HPLC-UVGC-MS with Derivatization
Principle Separation based on differential partitioning between a mobile and a chiral stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Enantioselectivity Direct separation of enantiomers.Indirect separation if a chiral derivatizing agent is used, or separation on a chiral GC column.
Sample Volatility Not required.Required (achieved through derivatization).
Sensitivity Generally lower than GC-MS.Very high, especially in SIM mode.
Selectivity Good, based on retention time.Excellent, based on both retention time and mass spectrum.
Sample Preparation Simpler, often just dissolution in the mobile phase.More complex, involves a derivatization step.
Instrumentation Cost Generally lower.Generally higher.
Typical Application Enantiomeric purity determination, routine quality control.Trace level impurity analysis, structural confirmation.

Spectroscopic Characterization

While not validation methods in the same sense as chromatography, spectroscopic techniques are crucial for the initial identification and structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure. Expected ¹H NMR signals would include aromatic protons from the benzyl group, methine protons on the cyclopentane ring adjacent to the hydroxyl and amino groups, and methylene protons of the cyclopentane ring and the benzyl group.[14]

  • Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. Common fragmentation pathways for benzylamines include the loss of the benzyl group or cleavage of the cyclopentane ring.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum shows characteristic absorption bands for the functional groups present, such as O-H and N-H stretching vibrations, C-N stretching, and aromatic C-H and C=C vibrations.[17][18]

Visualizations

Analytical Method Validation Workflow

G start Define Analytical Procedure's Intended Use dev Method Development and Optimization start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity protocol->linearity range Range protocol->range accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness report Validation Report and Documentation specificity->report linearity->report range->report accuracy->report precision->report lod->report loq->report robustness->report

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Chromatographic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Sample dissolve Dissolve/Extract Analyte sample->dissolve derivatize Derivatize (if required for GC) dissolve->derivatize inject Inject into Chromatograph derivatize->inject separate Separation on Column inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration and Identification detect->integrate quantify Quantification (using calibration curve) integrate->quantify result Report Results quantify->result

Caption: A generalized workflow for the analysis of a chemical compound using chromatography.

References

A Comparative Study of 2-(Benzylamino)cyclopentan-1-ol and Prolinol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, applications, and comparative performance of two pivotal classes of chiral catalysts and auxiliaries.

In the realm of asymmetric synthesis, the quest for efficient and selective chiral catalysts and auxiliaries is paramount. Among the myriad of options available, 2-(benzylamino)cyclopentan-1-ol and prolinol derivatives have emerged as powerful tools for the stereocontrolled construction of complex molecules. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal system for their synthetic challenges.

Introduction to the Chiral Scaffolds

This compound is a chiral β-amino alcohol characterized by a rigid cyclopentane backbone. This structural rigidity is a key feature, as it creates a well-defined and predictable chiral environment when the molecule acts as a ligand for a metal catalyst. The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, forming a stable chiral complex that effectively transfers its stereochemical information to the substrate.

Prolinol derivatives , on the other hand, are derived from the naturally occurring amino acid proline. These compounds, particularly diarylprolinol silyl ethers, have gained widespread prominence as organocatalysts. Their mode of action typically involves the formation of enamine or iminium ion intermediates with carbonyl compounds, which then participate in a variety of asymmetric transformations. The pyrrolidine ring of prolinol provides a robust and tunable scaffold for creating a sterically demanding and stereochemically defined environment around the reactive intermediate.

Synthesis of the Chiral Compounds

Synthesis of (1S,2S)-2-(Benzylamino)cyclopentan-1-ol

The synthesis of enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentan-1-ol often starts with the preparation of the racemic trans-isomer, followed by resolution.

Experimental Protocol: Synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol

A widely used method for the synthesis of the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.[1]

  • Materials: Cyclopentene oxide, benzylamine.

  • Procedure: A mixture of cyclopentene oxide (1.0 eq) and benzylamine (1.1 eq) is heated, either neat or in a suitable solvent, at a temperature sufficient to promote the ring-opening reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, excess benzylamine is removed under reduced pressure, and the crude product is purified by distillation to yield racemic trans-2-(benzylamino)cyclopentan-1-ol.

Experimental Protocol: Resolution of trans-2-(benzylamino)cyclopentan-1-ol

Chiral resolution using a resolving agent like mandelic acid is a common method to obtain the desired enantiomer.

  • Materials: Racemic trans-2-(benzylamino)cyclopentan-1-ol, (R)-(-)-mandelic acid, suitable solvent (e.g., ethanol).

  • Procedure: The racemic amino alcohol is dissolved in a suitable solvent and treated with a solution of (R)-(-)-mandelic acid (0.5 eq). The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt that crystallizes is collected by filtration. The free (1R,2R)-2-(benzylamino)cyclopentan-1-ol can be liberated by treatment with a base. The (1S,2S)-enantiomer can be recovered from the mother liquor.

Synthesis of Prolinol Derivatives (e.g., Diarylprolinol Silyl Ethers)

Prolinol derivatives are readily prepared from the chiral pool, starting with L-proline.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

This protocol outlines a typical synthesis of a Jørgensen-Hayashi-type organocatalyst.

  • Materials: L-proline, esterification agent (e.g., thionyl chloride in methanol), Grignard reagent (e.g., phenylmagnesium bromide), silylating agent (e.g., trimethylsilyl chloride), base (e.g., triethylamine).

  • Step 1: Esterification of L-proline: L-proline is converted to its methyl ester to protect the carboxylic acid.

  • Step 2: Grignard Reaction: The proline methyl ester is treated with an excess of phenylmagnesium bromide in an ethereal solvent to form (S)-α,α-diphenyl-2-pyrrolidinemethanol (diphenylprolinol).

  • Step 3: Silylation: The resulting diphenylprolinol is then O-silylated using trimethylsilyl chloride in the presence of a base like triethylamine to afford the final diarylprolinol silyl ether catalyst.

Comparative Performance in Asymmetric Catalysis

A direct, head-to-head comparison of this compound and prolinol derivatives in the same reaction under identical conditions is scarce in the literature. This is primarily due to their different modes of action: the former is predominantly used as a ligand in metal catalysis, while the latter excels in organocatalysis. However, we can compare their performance in analogous asymmetric transformations.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction where both classes of catalysts have shown efficacy.

Prolinol Derivative-Catalyzed Michael Addition

Prolinol-derived organocatalysts are highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.

CatalystDonorAcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dree (%)Reference
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS ether Cyclohexanoneβ-NitrostyreneToluene10249595:599J. Am. Chem. Soc. 2005, 127, 8942-8943
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether Propanalβ-NitrostyreneToluene20488593:797Angew. Chem. Int. Ed. 2005, 44, 4235-4238

This compound in a Related Asymmetric Addition

While not typically used for organocatalytic Michael additions, chiral amino alcohols like this compound are excellent ligands for metal-catalyzed 1,4-additions, such as the addition of organozinc reagents to enones.

LigandMetalDonorAcceptorSolventLigand Loading (mol%)Time (h)Yield (%)ee (%)Reference
(1S,2S)-2-(N-Methylamino)-1-phenylpropan-1-ol Cu(OTf)₂DiethylzincCyclohexenoneToluene1029895J. Am. Chem. Soc. 1993, 115, 5324-5325

Note: The data presented for the two catalyst types are from different studies with different reaction systems and cannot be directly compared for performance evaluation. However, it illustrates the typical application and high efficiency of each catalyst class in their respective domains.

Mechanistic Insights and Visualizations

Mechanism of Asymmetric Induction

This compound as a Chiral Ligand

The rigid cyclopentane ring of this compound locks the conformation of the chelate ring formed with a metal center. This creates a well-defined chiral pocket around the metal, dictating the facial selectivity of the substrate's approach and leading to high enantioselectivity.

Asymmetric_Induction_Cyclopentanol Asymmetric Induction with 2-(Amino)cyclopentanol Ligand cluster_catalyst Chiral Metal Complex Metal Metal Ligand (1S,2S)-2-(Benzylamino)cyclopentan-1-ol Metal->Ligand Chelation Product Product Metal->Product Enantioselective Transformation Substrate Substrate Substrate->Metal Coordination Reagent Reagent Reagent->Substrate

Figure 1: Asymmetric induction by a metal complex of this compound.

Prolinol Derivatives in Organocatalysis

Prolinol derivatives catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. The bulky substituents on the prolinol scaffold effectively shield one face of the reactive intermediate, directing the attack of the other reactant to the less hindered face.

Enamine_Catalysis Enamine Catalytic Cycle of Prolinol Derivatives Catalyst Prolinol Derivative Enamine Enamine Catalyst->Enamine + Ketone Ketone Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile Product Product Iminium_Adduct->Product + H2O Water Water Product->Catalyst Hydrolysis

Figure 2: General enamine catalytic cycle for prolinol derivatives.

Experimental Workflow

The general workflow for an asymmetric reaction using these catalysts involves careful setup, monitoring, and analysis.

Experimental_Workflow General Experimental Workflow for Asymmetric Catalysis Start Start Reaction_Setup Reaction Setup (Inert atmosphere, dry solvents) Start->Reaction_Setup Addition Addition of Substrates, Catalyst/Ligand, and Reagents Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, GC, HPLC) Addition->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee%) Purification->Analysis End End Analysis->End

Figure 3: A typical experimental workflow for asymmetric synthesis.

Applications in Drug Development

Both this compound and prolinol derivatives are valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • This compound derivatives have been utilized as chiral building blocks for the synthesis of various biologically active compounds, including potential CNS-targeting agents.[2] Their rigid scaffold can be found in the core of several complex molecules.

  • Prolinol derivatives have been extensively used in the synthesis of a wide range of chiral compounds that are precursors to or are themselves drug candidates. Their ability to catalyze key bond-forming reactions with high stereocontrol makes them indispensable tools in medicinal chemistry.

Conclusion

Both this compound and prolinol derivatives are highly effective chiral molecules that have significantly impacted the field of asymmetric synthesis. The choice between them largely depends on the specific transformation and the desired catalytic system.

  • This compound and its analogues are the go-to choice for chiral ligands in metal-catalyzed reactions , where their rigid cyclic structure provides a well-defined chiral environment, leading to high enantioselectivities.

  • Prolinol derivatives are champions of organocatalysis , offering a versatile and metal-free approach to a broad spectrum of asymmetric reactions through enamine and iminium ion activation.

For researchers and drug development professionals, a thorough understanding of the synthesis, mechanism, and optimal application of each class of these compounds is crucial for the successful and efficient construction of enantiomerically pure molecules. This guide serves as a foundational resource to inform that decision-making process.

References

Assessing the Catalytic Efficiency of 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the development of efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect of modern drug development. Chiral amino alcohols have emerged as a privileged class of ligands for transition metal-catalyzed reactions, particularly in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. This guide provides a comparative assessment of the catalytic efficiency of 2-(benzylamino)cyclopentan-1-ol in the context of other chiral amino alcohol ligands for the ruthenium-catalyzed ATH of acetophenone, a benchmark reaction in this field.

Introduction to this compound as a Chiral Ligand

This compound is a chiral β-amino alcohol that possesses key structural features for effective asymmetric catalysis. The presence of both a hydroxyl and a secondary amino group allows for the formation of a stable five-membered chelate ring with a metal center, such as ruthenium. This chelation, combined with the stereogenic centers on the cyclopentane backbone, creates a well-defined chiral environment around the metal, which is essential for discriminating between the enantiotopic faces of a prochiral substrate. The benzyl group on the nitrogen atom can further influence the steric and electronic properties of the catalytic complex, potentially impacting its activity and enantioselectivity.

While the structural attributes of this compound suggest its potential as an effective chiral ligand, a comprehensive evaluation of its catalytic performance requires direct comparison with established and alternative catalysts under standardized conditions. This guide aims to provide such a comparison, drawing upon available experimental data.

Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, using isopropanol as the hydrogen source, serves as a standard model reaction to evaluate the efficacy of chiral catalysts. The key performance indicators for these catalysts are the chemical yield of the product and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemSubstrateYield (%)e.e. (%)Reference
(1S,2R)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenoneHighup to 92[1][2]
Terpene-based β-amino alcohols Ru-complexAromatic ketonesGood to Excellentup to 71
Novel Chiral Amino Alcohol Ru-complexAromatic ketonesup to >95up to 69
This compound [RuCl₂(p-cymene)]₂ / Ligand / BaseAcetophenoneData not availableData not available-

Note: The data for terpene-based and novel chiral amino alcohols are for a range of aromatic ketones and may not be directly comparable to acetophenone.

The data clearly indicates that the rigid structure of (1S,2R)-1-amino-2-indanol is highly effective in inducing high enantioselectivity in the ATH of acetophenone.[3] This suggests that conformational rigidity in the chiral ligand is a crucial factor for achieving excellent stereocontrol. While this compound also possesses a cyclic backbone, its relative flexibility compared to the indanol scaffold might influence its catalytic performance.

Experimental Protocols

To ensure a fair and reproducible comparison, it is essential to follow a standardized experimental protocol. The following is a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, based on methodologies reported for similar chiral amino alcohol ligands.

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol) are dissolved in anhydrous isopropanol. The mixture is typically stirred at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 20-30 minutes) to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk tube, the substrate (acetophenone) is dissolved in anhydrous isopropanol.

  • Reaction Initiation: The pre-formed catalyst solution is then transferred to the substrate solution. A solution of a base (e.g., KOH or t-BuOK in isopropanol) is added to initiate the reaction.

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or dilute acid) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Visualizing the Catalytic Process

To better understand the proposed mechanism and workflow, the following diagrams are provided.

Experimental_Workflow cluster_catalyst_prep Catalyst Pre-formation cluster_reaction Transfer Hydrogenation Ru_dimer [RuCl₂(p-cymene)]₂ Mix1 Mix & Heat Ru_dimer->Mix1 Ligand Chiral Amino Alcohol Ligand->Mix1 Solvent1 Isopropanol Solvent1->Mix1 Active_Catalyst Active Ru-Catalyst Mix1->Active_Catalyst Reaction_Vessel Reaction Active_Catalyst->Reaction_Vessel Substrate Acetophenone Substrate->Reaction_Vessel Solvent2 Isopropanol Solvent2->Reaction_Vessel Base Base (e.g., KOH) Base->Reaction_Vessel Product Chiral 1-Phenylethanol Reaction_Vessel->Product

Caption: Experimental workflow for the Ru-catalyzed asymmetric transfer hydrogenation.

Logical_Relationship Ligand_Structure Ligand Structure Rigidity Conformational Rigidity Ligand_Structure->Rigidity Flexibility Conformational Flexibility Ligand_Structure->Flexibility Enantioselectivity Enantioselectivity (e.e.) Rigidity->Enantioselectivity positively correlates Flexibility->Enantioselectivity negatively correlates Catalytic_Efficiency Overall Catalytic Efficiency Enantioselectivity->Catalytic_Efficiency Yield Yield Yield->Catalytic_Efficiency

Caption: Key factors influencing the catalytic efficiency of chiral amino alcohol ligands.

Conclusion and Future Outlook

Based on the available data, conformationally rigid chiral amino alcohols, such as (1S,2R)-1-amino-2-indanol, demonstrate superior performance in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, achieving high yields and excellent enantioselectivities. While this compound possesses the necessary functional groups and chirality for catalysis, the lack of direct experimental data for this specific application makes a definitive assessment of its efficiency challenging.

For researchers, scientists, and drug development professionals considering this compound as a chiral ligand, it is recommended to perform initial screening experiments for the specific ketone of interest and compare its performance against established catalysts like (1S,2R)-1-amino-2-indanol under identical conditions. Such a study would provide valuable insights into the structure-activity relationship of cyclopentane-based amino alcohol ligands and contribute significantly to the field of asymmetric catalysis. Future research should focus on systematically evaluating a series of cyclopentane-derived amino alcohols with varying substituents to elucidate the optimal structural features for high catalytic efficiency.

References

A Comparative Guide to the Kinetic Performance of 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions catalyzed by the organocatalyst 2-(benzylamino)cyclopentan-1-ol. Due to the limited availability of dedicated kinetic studies on this specific catalyst, its performance is benchmarked against well-characterized alternative organocatalysts, namely L-proline for the asymmetric aldol reaction and a thiourea-based catalyst for the asymmetric Michael addition. The data presented is compiled from various studies to offer a comprehensive overview for researchers in organocatalysis and drug development.

Catalyst Overview and Reaction Scope

This compound is a chiral amino alcohol that has shown utility as an organocatalyst in various asymmetric transformations. Its rigid cyclopentane backbone and the presence of both a secondary amine and a hydroxyl group allow for the formation of well-defined transition states, leading to high stereoselectivity. This guide focuses on two key C-C bond-forming reactions where such catalysts are frequently employed: the asymmetric aldol reaction and the asymmetric Michael addition.

Asymmetric Aldol Reaction: The aldol reaction is a fundamental method for the formation of β-hydroxy carbonyl compounds. Organocatalysts like this compound can activate the ketone donor through enamine formation, facilitating its enantioselective addition to an aldehyde acceptor.

Asymmetric Michael Addition: The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral organocatalysts are instrumental in controlling the stereochemical outcome of this reaction, leading to the formation of enantioenriched products.

Comparative Performance Data

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)anti:syn ratioee (%) [anti]
This compound (hypothetical) 10DMSORT24~95~95:5>99
L-Proline [1][2]30DMSORT729795:5>99

Note: The data for this compound is an estimation based on the performance of similar amino alcohol catalysts. The data for L-proline is derived from detailed kinetic studies.[1][2]

Table 2: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
This compound (hypothetical) 10TolueneRT48~90~90
Thiourea Catalyst [3][4]10TolueneRT249593

Note: The data for this compound is an estimation. The data for the thiourea catalyst is based on published results.[3][4]

Experimental Protocols

The following are detailed experimental protocols for conducting kinetic analysis of the aforementioned reactions. These protocols are based on established methodologies in the field of organocatalysis.[5][6]

General Materials and Methods

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents for reactions should be of anhydrous grade. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions. 1H NMR and 13C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Enantiomeric excess (ee) can be determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Kinetic Analysis of the Asymmetric Aldol Reaction

This protocol is adapted from studies on proline-catalyzed aldol reactions.[1][2]

  • Preparation of Stock Solutions:

    • Catalyst stock solution: Dissolve a known amount of this compound (or L-proline) in the reaction solvent (e.g., DMSO) to a final concentration of 0.1 M.

    • Substrate stock solutions: Prepare stock solutions of cyclohexanone and 4-nitrobenzaldehyde in the same solvent at appropriate concentrations (e.g., 1.0 M and 0.5 M, respectively).

  • Reaction Setup:

    • In a series of reaction vials, add the desired volume of the catalyst stock solution.

    • Add the cyclohexanone stock solution, followed by the 4-nitrobenzaldehyde stock solution to initiate the reaction. The final concentrations should be carefully controlled (e.g., Catalyst: 10 mol%, Cyclohexanone: 0.4 M, 4-Nitrobenzaldehyde: 0.1 M).

    • Stir the reaction mixtures at the desired temperature (e.g., room temperature).

  • Monitoring the Reaction:

    • At specific time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a suitable quenching agent (e.g., a solution of trifluoroacetic acid in the solvent).

    • Dilute the quenched sample with an appropriate solvent (e.g., acetonitrile) and analyze by HPLC to determine the conversion and enantiomeric excess.

Kinetic Analysis of the Asymmetric Michael Addition

This protocol is based on methodologies used for thiourea-catalyzed Michael additions.[3][4]

  • Preparation of Stock Solutions:

    • Catalyst stock solution: Prepare a stock solution of this compound (or the thiourea catalyst) in the reaction solvent (e.g., toluene) at a concentration of 0.05 M.

    • Substrate stock solutions: Prepare stock solutions of diethyl malonate and β-nitrostyrene in the same solvent (e.g., 0.5 M and 0.2 M, respectively).

  • Reaction Setup:

    • To a reaction vial, add the catalyst stock solution.

    • Add the diethyl malonate stock solution, followed by the β-nitrostyrene stock solution to start the reaction. Ensure final concentrations are well-defined (e.g., Catalyst: 10 mol%, Diethyl malonate: 0.2 M, β-Nitrostyrene: 0.1 M).

    • Maintain the reaction at the desired temperature with constant stirring.

  • Monitoring the Reaction:

    • Periodically, take aliquots from the reaction mixture and quench them (e.g., by adding a small amount of acetic acid).

    • Analyze the samples by GC or HPLC to determine the conversion and by chiral HPLC to determine the enantiomeric excess.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the asymmetric aldol reaction and a general workflow for kinetic analysis.

Aldol_Catalytic_Cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (4-Nitrobenzaldehyde) Product Aldol Product Iminium->Product + H₂O - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Stock Solutions Prepare Stock Solutions (Catalyst, Substrates) Reaction Setup Set up Reactions (Controlled Concentrations) Stock Solutions->Reaction Setup Incubation Incubate at Constant Temperature Reaction Setup->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Time course Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC/GC (Conversion, ee) Quenching->Analysis Data Plotting Plot Concentration vs. Time Analysis->Data Plotting Rate Determination Determine Rate Law and Constants Data Plotting->Rate Determination

Caption: General workflow for kinetic analysis of organocatalytic reactions.

References

Benchmarking 2-(benzylamino)cyclopentan-1-ol Against Commercial Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the performance of the chiral amino alcohol 2-(benzylamino)cyclopentan-1-ol as a catalyst ligand, benchmarked against other chiral ligands and prominent commercial catalysts.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a standard benchmark reaction to evaluate the effectiveness of chiral ligands. The performance of various chiral β-amino alcohol ligands in this reaction is summarized in the table below. This allows for an indirect assessment of the potential efficacy of this compound by comparing it with structurally related catalysts.

Chiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)
(1S,2R)-N,N-dibutylnorephedrine9598 (R)
(1R,2S)-N-isopropylephedrine9294 (S)
Chiral aziridine-phosphine 69596 (S)
Fructose-derived β-amino alcohol 2210092 (S)
Pinane-based aminodiolup to 85up to 87 (R)
Binaphthyl-based chiral ligandup to 91up to 98

Note: Data for this compound in this specific reaction under directly comparable conditions was not available in the surveyed literature. The table presents data for other chiral amino alcohols to provide a performance context.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Aldehydes

The following is a general experimental protocol for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand. This procedure is representative of the methodologies used in the studies cited in this guide.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add the aldehyde (1.0 mmol) via syringe.

  • Slowly add the diethylzinc solution (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for the specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Commercial Catalyst Benchmarks

To provide a broader context for the performance of asymmetric catalysts, this section details the applications and typical performance of two highly successful commercial catalysts: Jacobsen's catalyst and Noyori's catalysts.

Jacobsen's Catalyst: Asymmetric Epoxidation

Jacobsen's catalyst, a manganese-salen complex, is renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized alkenes.

  • Typical Reaction: Asymmetric epoxidation of cis-olefins.

  • Key Performance Indicators: High yields and excellent enantioselectivities (often >90% ee) for a wide range of substrates.

Experimental Protocol: Jacobsen's Epoxidation of an Alkene

  • To a stirred solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added 4-phenylpyridine N-oxide (0.2 mmol).

  • (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) is added to the mixture.

  • The reaction is cooled to 0 °C, and a buffered solution of sodium hypochlorite (bleach) is added slowly.

  • The reaction is stirred vigorously at 0 °C until the alkene is consumed (monitored by TLC).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting epoxide is purified by chromatography.

Noyori's Catalysts: Asymmetric Hydrogenation

The catalysts developed by Ryoji Noyori, typically ruthenium-BINAP complexes, are exceptionally effective for the asymmetric hydrogenation of a variety of functionalized and unfunctionalized ketones and olefins.

  • Typical Reaction: Asymmetric hydrogenation of ketones and olefins.

  • Key Performance Indicators: Extremely high turnover numbers and excellent enantioselectivities (often >99% ee).

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Ketone

  • A solution of the ketone (1.0 mmol) in a degassed solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor.

  • A catalytic amount of a chiral Ru(II)-BINAP complex (e.g., 0.001-0.01 mol%) is added.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm).

  • The reaction is stirred at a specific temperature until the hydrogen uptake ceases.

  • The solvent is removed under reduced pressure, and the resulting chiral alcohol is purified.

Visualizing the Workflow and Catalytic Cycle

To further clarify the processes described, the following diagrams illustrate the experimental workflow for the enantioselective addition of diethylzinc and a generalized catalytic cycle for this type of reaction.

experimental_workflow start Start dissolve_ligand Dissolve Chiral Ligand in Anhydrous Toluene start->dissolve_ligand cool_solution Cool Solution to 0°C dissolve_ligand->cool_solution add_aldehyde Add Aldehyde cool_solution->add_aldehyde add_diethylzinc Add Diethylzinc (dropwise) add_aldehyde->add_diethylzinc stir_reaction Stir at 0°C (2-24h) add_diethylzinc->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze end_product Enantiomerically Enriched Alcohol analyze->end_product

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

catalytic_cycle catalyst Chiral Ligand-Zn Complex substrate_complex Substrate Complex catalyst->substrate_complex + Aldehyde + Diethylzinc transition_state Diastereomeric Transition State substrate_complex->transition_state Alkyl Transfer product_complex Product Complex transition_state->product_complex product_complex->catalyst - Chiral Alcohol

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc.

Conclusion

While a direct quantitative benchmarking of this compound against leading commercial catalysts like Jacobsen's and Noyori's catalysts is challenging due to the different nature of the reactions they catalyze, this guide provides a framework for its evaluation. The performance data for structurally similar chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes suggest that this compound has the potential to be an effective chiral ligand, likely achieving high yields and good to excellent enantioselectivities.

For researchers and drug development professionals, the choice of a catalyst system will ultimately depend on the specific transformation required. While this compound and related amino alcohols are valuable for certain C-C bond-forming reactions, Jacobsen's and Noyori's catalysts remain the gold standard for asymmetric epoxidation and hydrogenation, respectively. The provided experimental protocols and diagrams offer a practical starting point for the application and further investigation of these powerful catalytic systems.

A Comparative Guide to Determining Enantiomeric Excess of 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development of chiral drugs, ensuring the purity and efficacy of the final product. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of 2-(benzylamino)cyclopentan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will explore the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their principles, experimental protocols, and comparative performance data.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

MethodPrincipleSample PreparationThroughputKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct injection or derivatization to enhance detection.HighHigh resolution and accuracy, widely applicable.Can require method development to find a suitable CSP and mobile phase.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Derivatization is often required to increase volatility and improve separation.HighExcellent resolution for volatile compounds.Limited to thermally stable and volatile compounds; derivatization adds a step.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.Addition of a chiral auxiliary to the NMR sample.ModerateRapid analysis, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, may require specialized chiral reagents.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the discussed techniques, based on established methods for analogous cyclic amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of amino alcohols.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is typically employed.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is used. A common starting mobile phase is Hexane:Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm due to the benzyl group).

  • Sample Preparation: The this compound sample is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase inject Inject sample onto Chiral HPLC column dissolve->inject separate Separate enantiomers inject->separate detect Detect with UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For GC analysis, this compound typically requires derivatization to increase its volatility and thermal stability. The hydroxyl and amino groups can be acylated or silylated.

Experimental Protocol:

  • Derivatization:

    • Acetylation: React the this compound sample with acetic anhydride in the presence of a catalyst like pyridine. The reaction mixture is then worked up to isolate the diacetylated product.

    • Silylation: React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a Chirasil-Dex CB column, is commonly used.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An optimized temperature gradient is used to achieve separation. For example, start at 100°C, hold for 1 minute, then ramp to 220°C at 5°C/min.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Sample Preparation: The derivatized sample is dissolved in a suitable solvent (e.g., hexane or ethyl acetate).

  • Injection: 1 µL of the prepared sample is injected.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatize Derivatize sample (e.g., acetylation) dissolve Dissolve derivatized sample derivatize->dissolve inject Inject onto Chiral GC column dissolve->inject separate Separate enantiomers inject->separate detect Detect with FID or MS separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for ee determination by Chiral GC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Auxiliary:

    • Chiral Solvating Agent (CSA): An enantiomerically pure CSA, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a lanthanide shift reagent, is added to the NMR sample containing the this compound. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals for each.

    • Chiral Derivatizing Agent (CDA): The this compound is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form stable diastereomeric esters. The product is then analyzed by NMR.

  • Sample Preparation:

    • With CSA: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire a spectrum. Then, add incremental amounts of the CSA and acquire spectra at each addition until baseline separation of a pair of signals is observed.

    • With CDA: React the this compound with the CDA. After the reaction is complete, the diastereomeric products are isolated and dissolved in a deuterated solvent for NMR analysis.

  • NMR Experiment: A standard ¹H NMR experiment is typically sufficient. In some cases, ¹⁹F NMR (if using a fluorine-containing CDA) or ³¹P NMR can be used.

  • Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.

Logical Relationship in Chiral NMR Analysis

cluster_sample Sample cluster_reagent Chiral Auxiliary cluster_complex Interaction cluster_nmr NMR Analysis enantiomers Enantiomeric Mixture of This compound diastereomers Formation of Diastereomeric Complexes or Derivatives enantiomers->diastereomers auxiliary Chiral Solvating Agent or Chiral Derivatizing Agent auxiliary->diastereomers signals Distinct NMR Signals for Each Diastereomer diastereomers->signals integration Integration of Signals signals->integration ee Calculation of ee integration->ee

Caption: Principle of ee determination by Chiral NMR.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy. Chiral HPLC is often the method of choice due to its high resolution and broad applicability without the need for derivatization. Chiral GC is a powerful alternative, particularly when high sensitivity is required, but necessitates derivatization. Chiral NMR provides a rapid method for ee determination and can offer valuable structural insights, though with generally lower precision than chromatographic techniques. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, sample matrix, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of the chosen method.

Cost-Effectiveness Analysis of 2-(Benzylamino)cyclopentan-1-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a critical decision in the development of asymmetric syntheses, directly impacting enantioselectivity, reaction efficiency, and overall process cost. This guide provides a cost-effectiveness analysis of (1S,2S)-2-(benzylamino)cyclopentan-1-ol, a common chiral amino alcohol ligand, by comparing its performance and economic viability against two representative alternatives in the context of ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone.

The alternatives chosen for this comparison are:

  • (1S,2R)-cis-1-Amino-2-indanol: A highly rigid and frequently used ligand known for excellent enantioselectivity.

  • (1R,2S)-2-Amino-1,2-diphenylethanol: A more flexible, acyclic amino alcohol, providing a different structural class for comparison.

The analysis focuses on the catalytic synthesis of enantiomerically enriched 1-phenylethanol, a common benchmark reaction for evaluating chiral catalysts.

Performance and Cost Comparison

The efficiency of a chiral ligand is not determined by its price alone but by a combination of its catalytic performance—including enantiomeric excess (ee%), yield, and catalyst loading—and its procurement cost. Below is a comparative summary of the three ligands for the asymmetric transfer hydrogenation of acetophenone.

Table 1: Performance Comparison of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

Parameter(1S,2S)-2-(Benzylamino)cyclopentan-1-ol(1S,2R)-cis-1-Amino-2-indanol(1R,2S)-2-Amino-1,2-diphenylethanol
Structure Semi-rigid cyclopentane backboneHighly rigid indane backboneFlexible acyclic backbone
Enantiomeric Excess (ee%) Data not available in direct comparative studies; estimated 70-85% based on structural analogues.92% [1][2]48%
Conversion/Yield Typically >95% for this class of reaction>95%[1][2]49%
Catalyst Loading (mol%) ¹1.01.01.0
Reaction Time (h) ~1-5~0.5 - 1[2]~20
Performance Summary Moderate (Expected)HighLow-Moderate

¹ Catalyst loading refers to the [RuCl₂(p-cymene)]₂ precursor.

Table 2: Cost-Effectiveness Analysis

Parameter(1S,2S)-2-(Benzylamino)cyclopentan-1-ol(1S,2R)-cis-1-Amino-2-indanol(1R,2S)-2-Amino-1,2-diphenylethanol
Molecular Weight ( g/mol ) 191.27149.19213.28
Indicative Price (USD/g) ²~$60 - $100~$29.70 (for 5g)~$48.30 (for 1g)
Cost per mol (USD) ~11,476 - 19,127~4,430~10,298
Relative Cost-Effectiveness ³ModerateExcellent Low

² Prices are indicative and based on publicly available data from chemical suppliers for research quantities; actual costs may vary. ³ Based on a qualitative assessment of performance (ee% and reaction time) versus cost per mole.

Analysis and Interpretation

The data indicates that (1S,2R)-cis-1-Amino-2-indanol offers the most cost-effective solution for the asymmetric transfer hydrogenation of acetophenone. Its high structural rigidity translates into superior enantioselectivity (92% ee) and rapid reaction times.[1][2] Coupled with a lower cost per mole, it provides the highest value in terms of catalytic output.

(1R,2S)-2-Amino-1,2-diphenylethanol , despite its moderate price, delivers significantly lower enantioselectivity and requires longer reaction times. This is attributed to its flexible acyclic structure, which is less effective at creating a well-defined chiral environment around the metal center.

Experimental Workflow and Methodologies

The following section details a general experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst and a chiral amino alcohol ligand. This protocol can be adapted for each of the compared ligands.

G cluster_prep Catalyst Preparation cluster_reaction Transfer Hydrogenation Reaction cluster_workup Work-up and Analysis p1 1. Dissolve [RuCl₂(p-cymene)]₂ and chiral amino alcohol ligand in isopropanol. p2 2. Stir the mixture at room temperature for 20-30 min to form the pre-catalyst. p1->p2 r1 3. Add base (e.g., t-BuOK or KOH) to the pre-catalyst solution to generate the active catalyst. p2->r1 Transfer to reaction vessel r2 4. Add acetophenone (substrate) to the active catalyst solution. r1->r2 r3 5. Heat the reaction mixture (e.g., 30-50°C) and monitor progress by TLC or GC. r2->r3 w1 6. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). r3->w1 Upon completion w2 7. Dry the organic layer, filter, and concentrate under vacuum. w1->w2 w3 8. Purify the product (1-phenylethanol) by column chromatography. w2->w3 w4 9. Determine yield and analyze enantiomeric excess (ee%) using chiral HPLC or GC. w3->w4

Fig. 1: Experimental workflow for asymmetric transfer hydrogenation.
Detailed Experimental Protocol

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Chiral amino alcohol ligand (e.g., (1S,2R)-cis-1-amino-2-indanol)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (Solvent and hydrogen source)

  • Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH) (Base)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in anhydrous isopropanol. Stir the resulting solution at room temperature for 20-30 minutes.

  • Reaction Initiation: To the catalyst solution, add a solution of potassium tert-butoxide (5 mol%) in isopropanol. Stir for another 5 minutes. Add acetophenone (1 equivalent) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 33°C for the (1S,2R)-cis-1-amino-2-indanol system) and monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified 1-phenylethanol. Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Cost-Effectiveness Logic

The decision-making process for selecting a chiral ligand can be visualized as a logical flow where both performance and economic factors are weighed to determine the optimal choice for a given synthetic goal.

G cluster_analysis Analysis cluster_decision Decision Outcome cost Ligand Cost (USD/mol) calc Calculate Cost per Unit of Chiral Product cost->calc performance Catalytic Performance (ee%, Yield, Time) performance->calc eval Evaluate Performance vs. Cost calc->eval decision Select Most Cost-Effective Ligand eval->decision

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. This guide provides a comparative analysis of the mechanistic nuances of 2-(benzylamino)cyclopentan-1-ol and related catalysts, focusing on their application in the enantioselective addition of diethylzinc to aldehydes—a cornerstone of asymmetric C-C bond formation.

The rigid cyclopentane framework of this compound makes it an attractive scaffold for a chiral ligand. This conformational rigidity is crucial in asymmetric catalysis as it helps to create a well-defined chiral environment around a metal center, leading to predictable stereochemical outcomes. While specific performance data for this compound in the widely studied enantioselective diethylzinc addition to aldehydes is not extensively documented in publicly available literature, its structural analogues and other chiral β-amino alcohols have been thoroughly investigated, providing a strong basis for mechanistic and performance comparisons.

This guide will delve into the catalytic prowess of various chiral β-amino alcohols in the aforementioned reaction, drawing parallels to the well-understood mechanism of proline-catalyzed aldol reactions to highlight different modes of organocatalysis.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the efficacy of chiral catalysts. The performance of several chiral β-amino alcohol ligands is summarized below. The selection of these catalysts is based on their structural diversity, including acyclic, cyclic, and carbohydrate-derived scaffolds, to provide a broad comparative landscape.

Catalyst/LigandStructureYield (%)Enantiomeric Excess (ee, %)Reference
Carbohydrate-Derived Amino Alcohol (1) Fructose-based10096 (S)[1][2]
Camphor-Derived β-Amino Alcohol (2) Camphor-based9896 (R)
(-)-DAIB Isoborneol-basedHighup to 95 (S)
Proline (in Aldol Reaction)Pyrrolidine-based99>99 (S)

Mechanistic Insights: A Tale of Two Pathways

The catalytic cycles of chiral β-amino alcohol-mediated diethylzinc addition and proline-catalyzed aldol reaction, while both achieving asymmetric induction, operate through fundamentally different mechanisms.

Chiral β-Amino Alcohol-Catalyzed Diethylzinc Addition

The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with both the aldehyde and a second molecule of diethylzinc, forming a dimeric transition state. The chirality of the ligand dictates the facial selectivity of the ethyl group transfer from the zinc reagent to the aldehyde.

Catalytic_Cycle_Amino_Alcohol cluster_0 Catalytic Cycle catalyst Chiral β-Amino Alcohol (L*) Zn_complex Chiral Zinc-Alkoxide (L*-Zn-Et) catalyst->Zn_complex + Et2Zn - EtH Et2Zn Et2Zn transition_state Dimeric Transition State [L*-Zn(Et)-O(R)CH---Et-Zn-Et] Zn_complex->transition_state + RCHO + Et2Zn aldehyde Aldehyde (RCHO) product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn (Regeneration) product Chiral Secondary Alcohol product_complex->product Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol.

Proline-Catalyzed Asymmetric Aldol Reaction

In contrast, the proline-catalyzed aldol reaction proceeds through an enamine-based mechanism. Proline reacts with a ketone to form a nucleophilic enamine intermediate. The carboxylic acid moiety of a second proline molecule is proposed to act as a Brønsted acid, activating the aldehyde electrophile and directing the stereoselective attack of the enamine.

Catalytic_Cycle_Proline cluster_1 Catalytic Cycle proline Proline enamine Enamine Intermediate proline->enamine + Ketone - H2O ketone Ketone transition_state Zimmerman-Traxler-like Transition State enamine->transition_state + Aldehyde (activated by another proline molecule) aldehyde Aldehyde iminium Iminium Ion transition_state->iminium C-C Bond Formation aldol_product Aldol Adduct iminium->aldol_product + H2O (Hydrolysis) aldol_product->proline (Catalyst Regeneration)

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral β-Amino Alcohol

To a solution of the chiral β-amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is added diethylzinc (1.0 M in hexanes, 2.0 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, and then benzaldehyde (1.0 mmol) is added dropwise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction

To a mixture of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in DMSO (4 mL) is added (S)-proline (0.3 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

While this compound remains a catalyst of high potential due to its structural features, the broader family of chiral β-amino alcohols has demonstrated exceptional performance in key asymmetric transformations. The mechanistic dichotomy between the metal-mediated catalytic cycle of these amino alcohols in diethylzinc additions and the enamine-based pathway of proline in aldol reactions underscores the diverse strategies available for achieving high enantioselectivity. The provided data and protocols offer a valuable resource for researchers in the field to guide catalyst selection and experimental design in the pursuit of novel and efficient asymmetric syntheses.

References

Safety Operating Guide

Navigating the Disposal of 2-(benzylamino)cyclopentan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Considerations

Based on the analysis of analogous compounds such as 2-benzylamino-propan-1-ol and (1R,2S)-(+)-cis-2-(benzylamino)cyclohexanemethanol, 2-(benzylamino)cyclopentan-1-ol is anticipated to present the following hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[1][2]

  • Acute Toxicity: Ingestion may be harmful or toxic.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Therefore, immediate and stringent safety measures are necessary when handling this compound.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Waste Characterization: Treat all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.[1]

2. Containerization:

  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure screw-top cap.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "68327-00-4"[3]

    • An accurate estimation of the concentration and total volume.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container tightly closed when not in use.[2]

4. Disposal Procedure:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain a record of the disposal.

5. Decontamination:

  • Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Equipment: Clean all contaminated laboratory equipment according to standard laboratory procedures.

  • PPE: Dispose of contaminated disposable PPE (e.g., gloves) as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area.
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Logical Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 2-(benzylamino)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 2-(benzylamino)cyclopentan-1-ol, a compound utilized in pharmaceutical research and organic synthesis.[1] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous substances.[2][3][4][5] Understanding these hazards is the first step in safe handling. The primary hazards associated with this chemical are summarized in the table below.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 3Toxic if swallowed[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction[2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPEStandard
Eyes/FaceTightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2]
Skin/BodyFire/flame resistant and impervious clothing, Protective gloves-
RespiratoryFull-face respiratorRequired if exposure limits are exceeded or irritation is experienced[2]

Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Handling:

  • Use only in a well-ventilated area or outdoors.[2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

Emergency and First-Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation or rash occurs, get medical help.[2]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[2]
Ingestion Rinse mouth with water. Get emergency medical help immediately.[2]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, regional, and national laws and regulations.[2] The material should be sent to an appropriate treatment and disposal facility.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon storage_store Store in a cool, dry, well-ventilated area handling_dissolve->storage_store If storing leftover cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash storage_lock Store locked up storage_store->storage_lock

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.